Gemfibrozil-d6-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O3 |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
5-[2,5-bis(trideuteriomethyl)phenoxy]-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i1D3,2D3 |
InChI Key |
HEMJJKBWTPKOJG-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Gemfibrozil-d6-1 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil (B1671426). Its primary application in research is as a high-fidelity internal standard for the precise quantification of Gemfibrozil in biological matrices. This guide details its chemical properties, its crucial role in pharmacokinetic studies, and provides a validated experimental protocol for its use.
Core Concepts: The Role of an Internal Standard
In quantitative analysis, particularly in complex biological samples, an internal standard (IS) is a compound of known concentration added to every sample, including calibration standards and quality controls. The IS is essential for correcting for variability during sample preparation and analysis.[1] An ideal internal standard, such as a stable isotope-labeled version of the analyte like Gemfibrozil-d6, co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise measurements.[2][3]
Gemfibrozil-d6: Chemical and Physical Properties
Gemfibrozil-d6 is a synthetic, deuterium-labeled version of Gemfibrozil. The deuterium (B1214612) atoms replace six hydrogen atoms on the two methyl groups of the pentanoic acid chain, resulting in a molecule that is chemically identical to Gemfibrozil but with a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry when used alongside the unlabeled drug.
| Property | Value | Source |
| Synonyms | 5-(2,5-dimethylphenoxy)-2,2-di(methyl-d3)-pentanoic acid, CI-719-d6 | [4] |
| Molecular Formula | C₁₅H₁₆D₆O₃ | [4] |
| Molecular Weight | 256.4 g/mol | |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol |
Primary Research Application: Pharmacokinetic Studies
Gemfibrozil-d6 is predominantly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods to quantify Gemfibrozil concentrations in biological samples such as plasma and urine. This is critical for pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of a stable isotope-labeled internal standard like Gemfibrozil-d6 is considered the gold standard for bioanalytical method validation due to its ability to minimize analytical variability.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing Gemfibrozil-d6 as an internal standard.
Detailed Experimental Protocol: Quantification of Gemfibrozil in Human Plasma
The following protocol is adapted from a validated LC/MS method for the determination of Gemfibrozil in human plasma, as described by Hesse et al. (2010) in Biomedical Chromatography.
Preparation of Stock and Working Solutions
-
Gemfibrozil Stock Solution (1 mg/mL): Prepare in 100% methanol.
-
Gemfibrozil Working Standard Stocks: Prepare serial dilutions from the stock solution to concentrations of 5, 10, 25, 50, 100, 250, and 500 µg/mL in 100% methanol.
-
Gemfibrozil-d6 Internal Standard (IS) Working Stock Solution (32 µg/mL): Prepare in 100% methanol.
-
Storage: Store all stock and working solutions in amber glass vials at -20°C.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Calibration Standards: Prepare plasma calibration standards daily by spiking 12.5 µL of the appropriate Gemfibrozil working standard stock solution into 125 µL of blank human plasma. This results in final concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations (e.g., 1.5, 10, and 40 µg/mL) in bulk and store at -80°C. A lower limit of quantification (LLOQ) QC at 0.5 µg/mL should also be prepared.
Sample Preparation and Extraction
-
To 125 µL of plasma sample (unknown, standard, or QC), add 20 µL of the Gemfibrozil-d6 internal standard working stock solution (32 µg/mL). For a double blank sample (matrix blank), add 20 µL of methanol.
-
Add 120 µL of 500 mM ammonium (B1175870) acetate (B1210297) and vortex.
-
Add 500 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins. Vortex thoroughly.
-
Centrifuge at 9,200 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1100 series HPLC
-
Column: Phenomenex Synergi 4µ Polar-RP 80A (50 x 2.0 mm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Applied Biosystems/MDS SCIEX API 3200 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Monitored Transitions:
-
Gemfibrozil: m/z 249.2 → 121.1
-
Gemfibrozil-d6: m/z 255.2 → 127.1
-
Method Validation Data
The following table summarizes the validation parameters for the described method.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-assay Precision (%CV) | 1.6% - 10.7% |
| Inter-assay Precision (%CV) | 4.4% - 7.8% |
| Intra-assay Accuracy | 85.6% - 108.7% of nominal value |
| Inter-assay Accuracy | 89.4% - 104.0% of nominal value |
Mechanism of Action of Gemfibrozil: The PPARα Signaling Pathway
To understand the context of the research where Gemfibrozil-d6 is employed, it is useful to understand the mechanism of action of Gemfibrozil. Gemfibrozil is a fibric acid derivative that primarily acts by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.
Activation of PPARα by Gemfibrozil leads to a cascade of events that ultimately result in reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol levels.
Conclusion
Gemfibrozil-d6 is an indispensable tool for researchers in the field of pharmacology and drug development. Its use as an internal standard in quantitative bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for the successful progression of new drug candidates and for understanding the clinical pharmacology of Gemfibrozil. The detailed protocol and understanding of its application provided in this guide serve as a valuable resource for scientists and researchers.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. "Determination of gemfibrozil in drug matrix and human biological fluid" by Panahi H. Ahmad, A. Feizbakhsh et al. [jfda-online.com]
An In-depth Technical Guide to Gemfibrozil-d6: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemfibrozil-d6 is the deuterated analog of Gemfibrozil, a well-established lipid-regulating agent.[1] This stable isotope-labeled version serves as an invaluable internal standard for the quantitative analysis of Gemfibrozil in biological matrices by mass spectrometry-based techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3] The inclusion of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of analytical methods. This guide provides a comprehensive overview of the chemical structure and physical properties of Gemfibrozil-d6, along with relevant experimental protocols and biological context.
Chemical Structure and Identification
Gemfibrozil-d6 is structurally identical to Gemfibrozil, with the exception of six deuterium (B1214612) atoms replacing six hydrogen atoms on the two methyl groups at the 2-position of the pentanoic acid chain.
Chemical Name: 5-(2,5-dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid[4] Synonyms: CI-719-d6, Decrelip-d6, Lopid-d6, Gemfibrozil (2,2-dimethyl-D6)[1][3][5]
A Certificate of Analysis for a representative batch of Gemfibrozil-d6 confirms its structure through 1H-NMR and Mass Spectrometry, and indicates a chromatographic purity of over 90%.[4]
| Identifier | Value |
| CAS Number | 1184986-45-5[1][2] |
| Molecular Formula | C₁₅H₁₆D₆O₃[2][5] |
| InChI | 1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3[1][2] |
| InChIKey | HEMJJKBWTPKOJG-LIJFRPJRSA-N[2][6] |
| SMILES | OC(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])CCCOC1=C(C=CC(C)=C1)C)=O[2] |
Physical and Chemical Properties
| Property | Value (for Gemfibrozil) |
| Molecular Weight | 256.37 g/mol [1][5] |
| Melting Point | 58-61 °C |
| Boiling Point | 158.5 °C at 0.02 mmHg |
| Water Solubility | Practically insoluble |
| Solubility | Soluble in DMSO and Methanol[2] |
Experimental Protocols
The primary application of Gemfibrozil-d6 is as an internal standard in pharmacokinetic and bioanalytical studies. Below is a representative experimental protocol for the quantification of Gemfibrozil in human plasma using LC-MS.
Quantification of Gemfibrozil in Human Plasma by LC-MS
Objective: To determine the concentration of Gemfibrozil in human plasma samples using Gemfibrozil-d6 as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Gemfibrozil-d6 internal standard solution (concentration will depend on the expected range of Gemfibrozil concentrations).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gemfibrozil: Precursor ion (m/z) -> Product ion (m/z)
-
Gemfibrozil-d6: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values would be determined during method development)
-
-
-
Data Analysis:
-
The peak area ratio of Gemfibrozil to Gemfibrozil-d6 is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of a series of known standards.
-
The concentration of Gemfibrozil in the unknown samples is determined from the calibration curve.
-
Biological Activity and Signaling Pathway
The pharmacological activity of Gemfibrozil-d6 is attributed to its non-deuterated counterpart, Gemfibrozil. Gemfibrozil is a well-known agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with a notable affinity for PPARα.[2] Activation of PPARα leads to a cascade of downstream effects that ultimately result in the regulation of lipid metabolism.
The binding of Gemfibrozil to PPARα induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, transport, and catabolism.[8]
References
- 1. Gemfibrozil-d6 | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. veeprho.com [veeprho.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Gemfibrozil-D6 | CAS No- 1184986-45-5 | Simson Pharma Limited [simsonpharma.com]
- 6. Gemfibrozil-d6 | 1184986-45-5 [sigmaaldrich.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. immune-system-research.com [immune-system-research.com]
Gemfibrozil-d6: A Technical Guide for Researchers
An in-depth examination of the properties, analytical applications, and biological context of the deuterated internal standard, Gemfibrozil-d6.
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its use in quantitative analysis, and explores the biological signaling pathways of its non-deuterated counterpart.
Core Chemical and Physical Data
Gemfibrozil-d6 is primarily utilized as an internal standard for the precise quantification of Gemfibrozil in biological matrices by mass spectrometry.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1184986-45-5 | [2][3] |
| Molecular Formula | C₁₅H₁₆D₆O₃ | [4][5] |
| Molecular Weight | 256.37 g/mol | |
| Synonyms | 5-(2,5-Dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid, CI-719-d₆, Lopid-d₆ | |
| Appearance | White Solid | |
| Purity | >95% (HPLC) | |
| Isotopic Purity | >95% (>98% in some batches) | |
| Solubility | Slightly soluble in Chloroform and Methanol | |
| Storage Temperature | -20°C |
Quantitative Analysis of Gemfibrozil using Gemfibrozil-d6
Gemfibrozil-d6 is an essential tool for pharmacokinetic and drug metabolism studies of Gemfibrozil. Below is a detailed protocol for the quantification of Gemfibrozil in human plasma using a validated liquid chromatography-mass spectrometry (LC/MS) method with Gemfibrozil-d6 as an internal standard.
Experimental Protocol: LC/MS Quantification of Gemfibrozil in Human Plasma
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Gemfibrozil at 1 mg/mL in methanol. From this, create working standards at various concentrations.
-
Prepare a stock solution of Gemfibrozil-d6 for use as the internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in plasma.
2. Sample Preparation (Protein Precipitation):
-
To 125 µL of plasma sample, standard, or QC, add the internal standard solution (Gemfibrozil-d6).
-
Add 120 µL of 500 mM ammonium (B1175870) acetate (B1210297) and vortex.
-
Add 500 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins and vortex thoroughly.
-
Centrifuge the samples at 9200 × g for 10 minutes.
-
Dilute the resulting supernatant two-fold with ultrapure water.
3. Chromatographic Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate solution is typically used.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: 15 µL.
-
Run Time: Approximately 5 minutes, ensuring elution of both Gemfibrozil and Gemfibrozil-d6.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is common.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used to detect specific transitions for Gemfibrozil and Gemfibrozil-d6.
5. Data Analysis:
-
Quantify Gemfibrozil concentrations in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
This method has been shown to be reproducible with a linear concentration range between 0.5 and 50 µg/mL. The lower limit of quantitation is typically 0.5 µg/mL when using 125 µL of plasma.
Pharmacokinetic Data of Gemfibrozil in Humans
The following table summarizes the pharmacokinetic parameters of Gemfibrozil in healthy human volunteers after single oral doses. This data is crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
| Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC₀-∞ (µg·h/mL) |
| 300 mg | 9.9 - 21.2 | ~1-2 | 1.3 ± 0.2 | 16.8 - 72.8 |
| 600 mg | 22.4 - 35.8 | ~1-2 | 1.2 ± 0.2 | 68.3 - 101.3 |
| 900 mg | 26.5 - 61.9 | ~1-2 | 1.4 ± 0.1 | 95.3 - 229.6 |
Data adapted from a study on the dose-linearity of Gemfibrozil pharmacokinetics. Cmax represents the maximum serum concentration, Tmax is the time to reach Cmax, t½ is the elimination half-life, and AUC₀-∞ is the total area under the concentration-time curve.
Biological Signaling Pathways of Gemfibrozil
Gemfibrozil's therapeutic effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Additionally, Gemfibrozil exhibits anti-inflammatory properties through pathways that can be both dependent and independent of PPARα.
PPARα-Dependent Lipid Metabolism Pathway
Gemfibrozil's activation of PPARα leads to a cascade of events that ultimately reduce plasma triglyceride levels and increase high-density lipoprotein (HDL) levels.
Caption: PPARα-dependent lipid-lowering mechanism of Gemfibrozil.
Anti-Inflammatory Signaling Pathway
Gemfibrozil has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory transcription factors. This action can occur through both PPARα-dependent and independent mechanisms.
Caption: Gemfibrozil's inhibition of pro-inflammatory transcription factors.
This guide serves as a foundational resource for professionals engaged in research and development involving Gemfibrozil and its deuterated analog. The provided data and protocols are intended to facilitate accurate and efficient experimental work.
References
A Technical Guide to Commercially Available Gemfibrozil-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Gemfibrozil-d6, a deuterated internal standard crucial for the accurate quantification of the lipid-regulating drug Gemfibrozil. This document details suppliers, experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS), and the core signaling pathways of its non-deuterated counterpart, Gemfibrozil.
Commercial Suppliers of Gemfibrozil-d6
The procurement of high-quality, reliable internal standards is paramount for accurate and reproducible experimental results. Gemfibrozil-d6 is available from several reputable suppliers, each offering various purities and quantities to suit diverse research needs. Below is a comparative summary of key suppliers.
| Supplier | Product Number/CAS Number | Purity | Available Quantities | Price (USD) |
| LGC Standards | TRC-G305752-1MGTRC-G305752-5MGTRC-G305752-50MG | >95% (HPLC) | 1 mg, 5 mg, 50 mg |
|
| Cayman Chemical | 31915 | ≥99% deuterated forms (d1-d6) | 1 mg, 5 mg | Contact for pricing |
| MedChemExpress | HY-B0258S | Not specified | 1 mg, 5 mg, 10 mg, 50 mg |
|
| Santa Cruz Biotechnology | sc-211985 | Not specified | Contact for availability | Contact for pricing[3] |
| Simson Pharma Limited | G020012 | Not specified | Custom Synthesis | Contact for pricing[4] |
| Veeprho | DVE001107 | Not specified | Contact for availability | Contact for pricing[5] |
| Pharmaffiliates | Not specified | Not specified | Contact for availability | Contact for pricing |
| Sigma-Aldrich | AABH97CD863F | 99% (1-6) | Contact for availability | Contact for pricing[6] |
Experimental Protocol: Quantification of Gemfibrozil in Human Plasma using Gemfibrozil-d6 by LC-MS/MS
Gemfibrozil-d6 is primarily utilized as an internal standard for the accurate quantification of Gemfibrozil in biological matrices. Its utility stems from its near-identical chemical and physical properties to the analyte, with a distinct mass difference that allows for precise detection by mass spectrometry.
Materials and Reagents
-
Gemfibrozil (analyte)
-
Gemfibrozil-d6 (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Gemfibrozil Stock Solution (1 mg/mL): Accurately weigh and dissolve Gemfibrozil in methanol.
-
Gemfibrozil-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Gemfibrozil-d6 in methanol.[7]
-
Gemfibrozil Working Solutions: Prepare a series of working solutions by serially diluting the Gemfibrozil stock solution with methanol to create calibration standards.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the Gemfibrozil-d6 stock solution with methanol.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of the IS working solution (e.g., 10 µL of 100 ng/mL Gemfibrozil-d6).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gemfibrozil: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 249.1 → 121.1).
-
Gemfibrozil-d6: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 255.1 → 127.1).
-
-
Optimize other MS parameters such as declustering potential, collision energy, and ion source temperature for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Gemfibrozil to Gemfibrozil-d6 against the concentration of the calibration standards.
-
Determine the concentration of Gemfibrozil in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the practical application and biological context of Gemfibrozil, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the primary signaling pathway of Gemfibrozil.
References
- 1. Gemfibrozil-d6 | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Gemfibrozil-D6 | CAS No- 1184986-45-5 | Simson Pharma Limited [simsonpharma.com]
- 5. veeprho.com [veeprho.com]
- 6. Gemfibrozil-d6 | 1184986-45-5 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
Stability and Recommended Storage of Gemfibrozil-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Gemfibrozil-d6. Ensuring the integrity of deuterated standards is critical for accurate and reproducible results in research and clinical applications. This document outlines the best practices for handling, storing, and assessing the stability of Gemfibrozil-d6, supported by experimental protocols and visual diagrams.
Overview of Gemfibrozil-d6 Stability
Gemfibrozil-d6, a deuterated analog of the lipid-regulating agent Gemfibrozil, is primarily used as an internal standard in quantitative analysis by mass spectrometry. The stability of Gemfibrozil-d6 is paramount to its function. Degradation can occur through several mechanisms, including hydrolysis, oxidation, and photolysis. Furthermore, as a deuterated compound, it is susceptible to isotopic exchange (H/D exchange), which can compromise its isotopic purity.
Proper storage and handling are essential to mitigate these risks and ensure the long-term stability of the compound. One supplier indicates a shelf life of at least four years when stored under appropriate conditions[1].
Recommended Storage and Handling Conditions
To maintain the chemical and isotopic integrity of Gemfibrozil-d6, the following storage and handling conditions are recommended. These are based on information from suppliers and general guidelines for deuterated standards[1].
Storage Conditions
Quantitative data for recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Neat) | -20°C | Long-term | Store in a tightly sealed container, protected from light and moisture. A desiccator can be used to minimize water absorption. |
| Solution in Aprotic Solvent (e.g., Acetonitrile (B52724), Methanol) | -20°C | Long-term | Use amber vials to protect from light. Ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress. |
| 2-8°C | Short-term | Suitable for working solutions that will be used within a shorter timeframe. Protect from light. | |
| Aqueous Solutions | 2-8°C | Very Short-term (hours to a day) | Not recommended for storage due to the risk of hydrolysis and H/D exchange. Prepare fresh as needed. |
Handling Procedures
Adherence to proper handling procedures is crucial to prevent contamination and degradation:
-
Equilibration: Before opening, allow the container of solid Gemfibrozil-d6 to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can lead to H/D exchange.
-
Inert Atmosphere: For maximum stability, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Gemfibrozil is known to be photolabile. Therefore, all forms of Gemfibrozil-d6 should be protected from light by using amber vials or by working in a dark environment.
-
Solvent Selection: For preparing stock solutions, high-purity aprotic solvents such as acetonitrile or methanol (B129727) are recommended to minimize the risk of H/D exchange. Avoid acidic or basic aqueous solutions.
-
Waste Disposal: Dispose of chemical waste in accordance with local regulations.
Potential Degradation Pathways
Forced degradation studies on Gemfibrozil have identified several pathways through which the molecule can degrade. The deuteration on the methyl groups of the pentanoic acid chain is not expected to significantly alter these primary degradation routes. The main degradation pathways are hydrolysis, oxidation, and photolysis.
Caption: Potential degradation pathways of Gemfibrozil under various stress conditions.
Experimental Protocols
The following are detailed methodologies for key experiments related to the stability assessment of Gemfibrozil-d6.
Preparation of Stock and Working Solutions
This protocol outlines the preparation of stock and working solutions of Gemfibrozil-d6 for use in stability studies or as an internal standard.
Caption: Workflow for the preparation of Gemfibrozil-d6 stock and working solutions.
Protocol Details:
-
Stock Solution Preparation:
-
Allow the vial containing solid Gemfibrozil-d6 to reach room temperature before opening.
-
Accurately weigh the desired amount of the solid.
-
Dissolve the solid in a small amount of high-purity aprotic solvent (e.g., methanol or acetonitrile).
-
Quantitatively transfer the solution to a volumetric flask and dilute to the final volume with the solvent.
-
Mix thoroughly and transfer to a labeled, airtight amber vial for storage at -20°C.
-
-
Working Solution Preparation:
-
Allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired working concentrations.
-
It is recommended to prepare fresh working solutions for daily use.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the conditions for these studies based on literature for Gemfibrozil.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve Gemfibrozil-d6 in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve Gemfibrozil-d6 in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve Gemfibrozil-d6 in a solution of 3% hydrogen peroxide. Keep at room temperature for a specified period (e.g., 24 hours). |
| Thermal Degradation | Expose solid Gemfibrozil-d6 to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours). |
| Photolytic Degradation | Expose a solution of Gemfibrozil-d6 to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration. A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation. |
Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. A common method for Gemfibrozil and its deuterated standard is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (MS).
Example RP-HPLC-MS Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS Detection | Electrospray Ionization (ESI) in negative or positive mode. |
| Monitoring | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for Gemfibrozil and Gemfibrozil-d6. |
Conclusion
The stability of Gemfibrozil-d6 is crucial for its intended use as an internal standard in analytical and bioanalytical applications. Adherence to the recommended storage conditions, particularly long-term storage at -20°C in a tightly sealed container protected from light and moisture, is essential for maintaining its integrity. Understanding the potential degradation pathways through forced degradation studies allows for the development of robust, stability-indicating analytical methods. The provided protocols and guidelines serve as a comprehensive resource for researchers and scientists to ensure the accurate and reliable use of Gemfibrozil-d6.
References
The Solubility Profile of Gemfibrozil-d6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Gemfibrozil-d6, a deuterated internal standard for the lipid-lowering agent Gemfibrozil. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical method development, formulation studies, and in vitro biological assays. While specific quantitative solubility data for the deuterated form is not widely published, the solubility of its non-deuterated counterpart, Gemfibrozil, serves as a reliable and closely comparable reference. This guide presents quantitative solubility data for Gemfibrozil in several common organic solvents, details the experimental methodology used to obtain this data, and illustrates a key signaling pathway associated with Gemfibrozil's mechanism of action.
Quantitative Solubility Data
The solubility of Gemfibrozil has been systematically determined in a variety of pharmaceutically relevant solvents at different temperatures. The following table summarizes the mole fraction solubility of Gemfibrozil at temperatures ranging from 298.2 K to 318.2 K. Given the isotopic nature of Gemfibrozil-d6, its solubility is expected to be very similar to that of Gemfibrozil.
| Solvent | 298.2 K | 303.2 K | 308.2 K | 313.2 K | 318.2 K |
| Methanol (MeOH) | 0.0381 | 0.0452 | 0.0536 | 0.0632 | 0.0741 |
| Ethanol (EtOH) | 0.0512 | 0.0605 | 0.0713 | 0.0835 | 0.0972 |
| Isopropanol (IPA) | 0.0625 | 0.0738 | 0.0868 | 0.1014 | 0.1179 |
| 1-Butanol (1-BuOH) | 0.0815 | 0.0959 | 0.1123 | 0.1309 | 0.1519 |
| 2-Butanol (2-BuOH) | 0.0749 | 0.0883 | 0.1035 | 0.1206 | 0.1399 |
| Ethylene Glycol (EG) | 0.0078 | 0.0094 | 0.0113 | 0.0135 | 0.0161 |
| Propylene Glycol (PG) | 0.0213 | 0.0256 | 0.0307 | 0.0365 | 0.0432 |
| Polyethylene Glycol-400 (PEG-400) | 0.1121 | 0.1285 | 0.1469 | 0.1675 | 0.1906 |
| Ethyl Acetate (EA) | 0.1054 | 0.1232 | 0.1435 | 0.1664 | 0.1923 |
| Dimethyl Sulfoxide (DMSO) | 0.1589 | 0.1798 | 0.2031 | 0.2289 | 0.2575 |
| Transcutol® (THP) | 0.1211 | 0.1389 | 0.1591 | 0.1819 | 0.2076 |
| Water (H₂O) | 3.24 x 10⁻⁶ | 4.15 x 10⁻⁶ | 5.28 x 10⁻⁶ | 6.69 x 10⁻⁶ | 8.42 x 10⁻⁶ |
Data presented is for the non-deuterated form, Gemfibrozil, and is sourced from a comprehensive study on its solubility.[1] This data is considered a strong proxy for the solubility of Gemfibrozil-d6.
Qualitative assessments have also confirmed that Gemfibrozil-d6 is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2]
Experimental Protocol: Solubility Determination
The following methodology outlines the saturation shake flask method, a widely accepted technique for determining the equilibrium solubility of a compound in various solvents.[1]
Materials:
-
Gemfibrozil (or Gemfibrozil-d6)
-
Selected organic solvents of high purity
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: An excess amount of Gemfibrozil is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are placed in a shaking incubator set to a constant temperature (e.g., 298.2 K). The samples are agitated for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of undissolved solid. The samples are then centrifuged at high speed to ensure complete separation of the solid and liquid phases.
-
Sample Analysis: An aliquot of the supernatant is carefully withdrawn, diluted with a suitable solvent, and analyzed by a validated HPLC method to determine the concentration of dissolved Gemfibrozil.
-
Data Calculation: The mole fraction solubility is calculated from the determined concentration.
-
Solid Phase Analysis: The solid residue is analyzed using techniques such as Differential Scanning Calorimetry (DSC) to check for any polymorphic transformations during the experiment.[1]
Visualization of a Key Signaling Pathway
Gemfibrozil is known to exert its effects through the activation of peroxisome proliferator-activated receptor-alpha (PPARα).[3] However, recent research has uncovered additional signaling pathways. One such pathway involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3) in glial cells, which has implications for neuroinflammatory and neurodegenerative diseases. The following diagram illustrates this novel pathway.
Caption: Gemfibrozil-induced upregulation of SOCS3 via the PI3K-AKT-KLF4 pathway.
This guide provides essential technical information on the solubility of Gemfibrozil-d6 for professionals in the pharmaceutical sciences. The provided data and protocols can aid in the design and execution of a wide range of research and development activities.
References
Gemfibrozil-d6-1 certificate of analysis and product specifications
An in-depth overview of Gemfibrozil-d6, a crucial internal standard for the quantitative analysis of the lipid-regulating drug Gemfibrozil. This guide provides detailed product specifications, analytical testing methodologies, and insights into the mechanism of action of its parent compound.
Gemfibrozil-d6 is the deuterium-labeled analog of Gemfibrozil, a well-established pharmaceutical agent used to treat hyperlipidemia.[1][2] As a stable isotope-labeled internal standard, Gemfibrozil-d6 is indispensable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other quantitative bioanalytical assays.[3] Its use in conjunction with techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Gemfibrozil in complex biological matrices.[4]
Product Specifications
The following tables summarize the key product specifications for Gemfibrozil-d6 as compiled from various suppliers. These specifications are critical for ensuring the quality and reliability of experimental results.
Table 1: General Product Information
| Parameter | Specification |
| Chemical Name | 5-(2,5-Dimethylphenoxy)-2,2-bis(methyl-d3)pentanoic acid[4][5] |
| Synonyms | Gemfibrozil 2,2-dimethyl-d6, CI-719-d6, Decrelip-d6, Lopid-d6[3][4][6] |
| CAS Number | 1184986-45-5[7] |
| Unlabelled CAS Number | 25812-30-0[7] |
| Molecular Formula | C₁₅H₁₆D₆O₃[4][6] |
| Molecular Weight | 256.37 g/mol [6][7] |
| Appearance | White Solid[6][8] |
| Solubility | Soluble in DMSO and Methanol[4] |
| Storage Conditions | -20°C, Hygroscopic[6][7] |
Table 2: Quality and Purity Specifications
| Parameter | Specification |
| Purity (HPLC) | >95% to >98.22%[6][7] |
| Isotopic Purity | ≥99% deuterated forms (d1-d6), >95%[4][6] |
| Normalized Intensity (Example) | d0 = 0.13%, d1 = 0.02%, d2 = 0.06%, d3 = 0.10%, d4 = 0.29%, d5 = 5.48%, d6 = 93.93%[6] |
Experimental Protocols
The quality of Gemfibrozil-d6 as an internal standard is verified through a series of rigorous analytical tests. The following are detailed methodologies for the key experiments cited in certificates of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of Gemfibrozil-d6 by separating it from any non-labeled Gemfibrozil and other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., formic acid in water) is commonly employed. A gradient elution may be used to achieve optimal separation.
-
Detection: UV detection at a wavelength of 276 nm.[9]
-
Sample Preparation: A known concentration of Gemfibrozil-d6 is dissolved in a suitable solvent, such as methanol (B129727) or the mobile phase.
-
Analysis: The sample is injected into the HPLC system. The retention time and peak area of Gemfibrozil-d6 are compared to a reference standard of Gemfibrozil. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Gemfibrozil-d6 and the position of the deuterium (B1214612) labels.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Analysis: Both ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum, the absence of signals corresponding to the methyl protons at the 2-position confirms the successful deuterium labeling. The remaining proton signals should correspond to the aromatic and other aliphatic protons in the molecule. The ¹³C NMR spectrum will show the characteristic signals for all carbon atoms in the structure. The spectra are compared with those of an unlabeled Gemfibrozil standard to verify the structure.[5]
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification
Objective: To confirm the molecular weight of Gemfibrozil-d6 and to determine its isotopic purity.
Methodology:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of Gemfibrozil-d6 (m/z 256.4).[4] The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of the d6-labeled species relative to other isotopic variants (d0 to d5).[6] This provides a measure of the isotopic purity of the standard.
Mechanism of Action of Gemfibrozil
Gemfibrozil, the parent compound of Gemfibrozil-d6, primarily functions by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] This nuclear receptor plays a critical role in the regulation of genes involved in lipid metabolism.[1] The activation of PPAR-α by Gemfibrozil leads to a cascade of downstream effects that ultimately result in reduced plasma triglycerides and a modest reduction in low-density lipoprotein (LDL) cholesterol, along with an increase in high-density lipoprotein (HDL) cholesterol.[1][2]
A lesser-known signaling pathway influenced by Gemfibrozil involves the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3) in glial cells. This action is mediated through the PI3K-AKT pathway and subsequent activation of Krüppel-like factor 4 (KLF4), suggesting potential therapeutic applications in neuroinflammatory and neurodegenerative diseases.[10]
Experimental Workflow for Bioanalytical Quantification
The use of Gemfibrozil-d6 as an internal standard is a critical component of the bioanalytical workflow for quantifying Gemfibrozil in biological samples. The following diagram illustrates a typical experimental workflow.
References
- 1. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 2. Comprehensive Guide To Gemfibrozil: Uses, Mechanism, Side Effects, And More | OCTAGONCHEM [octagonchem.com]
- 3. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Gemfibrozil-d6 | CAS 1184986-45-5 | LGC Standards [lgcstandards.com]
- 8. Gemfibrozil-d6 (2,2-dimethyl-d6) | CymitQuimica [cymitquimica.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Gemfibrozil, a Lipid-lowering Drug, Induces Suppressor of Cytokine Signaling 3 in Glial Cells: IMPLICATIONS FOR NEURODEGENERATIVE DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Gemfibrozil and Gemfibrozil-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between the lipid-regulating agent Gemfibrozil (B1671426) and its deuterated analog, Gemfibrozil-d6. While structurally similar, the isotopic substitution in Gemfibrozil-d6 imparts subtle yet significant differences in their physicochemical properties and analytical applications. This document will delve into these differences, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Chemical and Physical Distinctions
The primary difference between Gemfibrozil and Gemfibrozil-d6 lies in the isotopic composition of the two methyl groups attached to the C2 position of the pentanoic acid chain. In Gemfibrozil-d6, the six hydrogen atoms (protium) in these methyl groups are replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in an increased molecular weight for Gemfibrozil-d6 compared to Gemfibrozil.
| Property | Gemfibrozil | Gemfibrozil-d6 |
| Chemical Name | 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | 5-(2,5-dimethylphenoxy)-2,2-di(methyl-d3)-pentanoic acid |
| Molecular Formula | C₁₅H₂₂O₃ | C₁₅H₁₆D₆O₃ |
| Molecular Weight | 250.33 g/mol | 256.37 g/mol |
| Isotopic Labeling | None | Deuterium labeling at the two methyl groups on the pentanoic acid chain |
The presence of deuterium in Gemfibrozil-d6 does not alter its fundamental chemical reactivity but can influence the kinetics of metabolic reactions, a phenomenon known as the kinetic isotope effect.
The Kinetic Isotope Effect: A Theoretical Overview
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond as the rate-determining step will proceed more slowly for a deuterated compound compared to its non-deuterated counterpart. This difference in reaction rate is termed the kinetic isotope effect (KIE).
In the context of drug metabolism, if the metabolic pathway of Gemfibrozil involves the enzymatic cleavage of a C-H bond at the labeled methyl groups, the metabolism of Gemfibrozil-d6 would be expected to be slower. This could theoretically lead to altered pharmacokinetic parameters such as a longer half-life and increased exposure (AUC). However, for Gemfibrozil, the primary metabolic pathways involve oxidation of a ring methyl group and glucuronidation of the carboxylic acid moiety. As the deuteration in Gemfibrozil-d6 is not at the primary sites of metabolism, the kinetic isotope effect on its overall in vivo disposition is generally considered to be minimal. This is a key reason why Gemfibrozil-d6 is an excellent internal standard for bioanalytical studies of Gemfibrozil.
Pharmacokinetics and Pharmacodynamics: A Comparative Analysis
Direct comparative pharmacokinetic and pharmacodynamic studies between Gemfibrozil and Gemfibrozil-d6 in humans are not available in the public domain. The primary application of Gemfibrozil-d6 is as an internal standard in pharmacokinetic studies of Gemfibrozil, which implies that their in vivo behavior is nearly identical for the purposes of analytical quantification.[1][2]
The table below summarizes the known pharmacokinetic parameters for Gemfibrozil. Due to its use as an internal standard, the parameters for Gemfibrozil-d6 are presumed to be virtually identical under analytical conditions.
| Pharmacokinetic Parameter | Gemfibrozil | Gemfibrozil-d6 |
| Bioavailability | Well absorbed from the gastrointestinal tract[3] | Assumed to be similar to Gemfibrozil |
| Protein Binding | >95% bound to plasma proteins[4] | Assumed to be similar to Gemfibrozil |
| Metabolism | Primarily via oxidation of a ring methyl group and glucuronidation[5] | Assumed to be similar to Gemfibrozil |
| Elimination Half-life | Approximately 1.5 hours[5] | Assumed to be similar to Gemfibrozil |
| Excretion | Approximately 70% excreted in the urine, mainly as conjugates[5] | Assumed to be similar to Gemfibrozil |
The pharmacodynamic effects of Gemfibrozil are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6][7] This activation leads to a cascade of downstream effects resulting in reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol. Given the structural and metabolic similarity, Gemfibrozil-d6 is expected to have the same pharmacodynamic profile as Gemfibrozil.
Experimental Protocols: Bioanalytical Method for Gemfibrozil Quantification
The quantification of Gemfibrozil in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which invariably uses Gemfibrozil-d6 as an internal standard to ensure accuracy and precision.[1][2][8]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Gemfibrozil-d6 internal standard working solution (concentration will depend on the calibration range).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Gemfibrozil: Precursor ion (m/z) 249.1 → Product ion (m/z) 121.1
-
Gemfibrozil-d6: Precursor ion (m/z) 255.1 → Product ion (m/z) 127.1
-
-
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[1][2][9][10][11]
Signaling Pathways and Experimental Workflows
Gemfibrozil's Mechanism of Action via PPARα Activation
Gemfibrozil exerts its lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor. The following diagram illustrates this signaling pathway.
Caption: Gemfibrozil activates PPARα, leading to changes in gene expression that modulate lipid metabolism.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a pharmacokinetic study of Gemfibrozil using Gemfibrozil-d6 as an internal standard.
Caption: Workflow for a typical pharmacokinetic study of Gemfibrozil.
Conclusion
The core difference between Gemfibrozil and Gemfibrozil-d6 is the isotopic substitution of hydrogen with deuterium at the C2 methyl groups. While this substitution has a minimal impact on the compound's overall pharmacokinetics and pharmacodynamics, it provides a crucial mass shift that is essential for its use as an internal standard in highly specific and sensitive bioanalytical methods like LC-MS/MS. Understanding these subtle yet critical differences is paramount for researchers engaged in the development, analysis, and clinical evaluation of Gemfibrozil and other pharmaceuticals.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability-indicating RP-HPLC method for gemfibrozil in pharmaceuticals [wisdomlib.org]
- 10. VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS [portal.amelica.org]
- 11. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Note: Quantification of Gemfibrozil in Human Plasma by LC-MS/MS
A robust and sensitive method for the determination of Gemfibrozil (B1671426) in a human plasma matrix using Gemfibrozil-d6 as an internal standard.
Abstract
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of Gemfibrozil in human plasma. The protocol employs a simple and rapid protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard, Gemfibrozil-d6, to ensure high precision and accuracy. The method is sensitive, reproducible, and suitable for clinical pharmacokinetic studies.[1][2] The assay demonstrates excellent linearity over a clinically relevant concentration range with a lower limit of quantitation of 0.5 µg/mL.[1][2]
Introduction
Gemfibrozil is a fibric acid derivative used in the treatment of dyslipidemia.[3] It functions by activating peroxisome proliferator-activated receptor-alpha (PPARα), which plays a key role in the metabolism of carbohydrates and fats. Given its increasing use in clinical studies as an inhibitor of drug-metabolizing enzymes like CYP2C9 and CYP2C8, a reliable method for its quantification in biological matrices is essential. This LC-MS/MS method provides a fast, accurate, and precise tool for researchers and drug development professionals engaged in pharmacokinetic and drug-drug interaction studies involving Gemfibrozil.
Experimental
Materials and Reagents
-
Analytes: Gemfibrozil, Gemfibrozil-d6 (Internal Standard, IS)
-
Solvents: HPLC-grade Acetonitrile (B52724) and Methanol (B129727).
-
Reagents: Formic Acid, ACS grade.
-
Water: Milli-Q or equivalent LC-MS grade water.
-
Matrix: Blank human plasma (EDTA-anticoagulated).
Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at flow rates up to 0.4 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C₁₈, 50 × 2.1 mm, 1.7 µm) is recommended.
Preparation of Standards and Controls
-
Stock Solutions: Prepare primary stock solutions of Gemfibrozil (1 mg/mL) and Gemfibrozil-d6 (32 µg/mL) in 100% methanol. Store at -20°C.
-
Working Standards: Prepare serial dilutions of the Gemfibrozil stock solution in methanol to create working standard stocks.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standards to prepare CS and QC samples. A typical calibration curve range is 0.5 µg/mL to 50 µg/mL. Recommended QC concentrations are 0.5 µg/mL (LLOQ), 1.5 µg/mL (Low), 10 µg/mL (Medium), and 40 µg/mL (High).
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and speed.
-
Pipette 125 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the Gemfibrozil-d6 internal standard working solution to all samples except for the double blank.
-
Vortex briefly to mix.
-
Add 375 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |
| Flow Rate | 300 µL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | Gemfibrozil: m/z 251.51; Gemfibrozil-d6: m/z 257.56 |
Note: Specific source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for the specific instrument used.
Method Validation and Results
The method was validated according to FDA guidelines for bioanalytical method validation.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.5 µg/mL to 50 µg/mL. A linear least-squares regression with a 1/concentration weighting factor yielded correlation coefficients (r²) typically between 0.9983 and 0.9998. The lower limit of quantitation (LLOQ) was established at 0.5 µg/mL.
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 0.5 µg/mL |
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated using QC samples at four concentration levels. The results met the acceptance criteria of ±15% (±20% at the LLOQ) for both accuracy (relative error, RE) and precision (coefficient of variation, CV).
| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Intra-assay Accuracy (%RE) | Inter-assay Accuracy (%RE) |
| Low (1.5 µg/mL) | 1.6 - 10.7% | 4.4 - 7.8% | Within ±14.4% | Within ±10.6% |
| Medium (10 µg/mL) | 1.6 - 10.7% | 4.4 - 7.8% | Within ±14.4% | Within ±10.6% |
| High (40 µg/mL) | 1.6 - 10.7% | 4.4 - 7.8% | Within ±14.4% | Within ±10.6% |
| Data synthesized from reported ranges. |
Visualized Protocols
Experimental Workflow
The overall process from sample handling to final data analysis is depicted below.
Caption: Workflow for Gemfibrozil quantification.
LC-MS/MS System Logic
This diagram illustrates the logical flow of the analyte through the analytical system.
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and reliable protocol for the quantification of Gemfibrozil in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation sample preparation ensures high accuracy, precision, and throughput. This method is well-suited for application in clinical pharmacokinetic studies and drug-drug interaction research.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput and Efficient Sample Preparation Techniques for the Quantification of Gemfibrozil in Human Plasma using Gemfibrozil-d6 as an Internal Standard
Abstract
This application note provides detailed protocols for three common sample preparation techniques for the quantification of Gemfibrozil (B1671426) in human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Gemfibrozil-d6 is utilized as an internal standard (IS) to ensure accuracy and precision in bioanalytical studies. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for pharmacokinetic and bioequivalence studies of Gemfibrozil.
Introduction
Gemfibrozil is a fibric acid derivative used as a lipid-regulating agent. Accurate determination of its concentration in plasma is crucial for pharmacokinetic studies and clinical monitoring. The use of a stable isotope-labeled internal standard, such as Gemfibrozil-d6, is essential for correcting for variability during sample preparation and analysis. This note details three effective sample preparation methodologies, providing step-by-step protocols and associated performance data.
Overall Experimental Workflow
The general workflow for the analysis of Gemfibrozil in plasma involves sample preparation to remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Caption: General workflow for Gemfibrozil plasma analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][2][3][4][5]
Experimental Protocol
-
To a 1.5 mL microcentrifuge tube, add 125 µL of human plasma sample.
-
Spike with 20 µL of Gemfibrozil-d6 working internal standard stock solution.
-
Add 375 µL of cold acetonitrile (plasma to acetonitrile ratio of 1:3).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Visualization of PPT Workflow
Caption: Step-by-step protein precipitation workflow.
Performance Data
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | |
| Intra-assay Precision (%CV) | 1.6% - 10.7% | |
| Inter-assay Precision (%CV) | 4.4% - 7.8% | |
| Accuracy (%RE) | 85.6% - 108.7% |
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Experimental Protocol
-
To a glass test tube, add 0.5 mL of plasma.
-
Spike with the appropriate volume of Gemfibrozil-d6 internal standard solution.
-
Acidify the plasma sample by adding 50 µL of 1M phosphoric acid.
-
Add 5 mL of cyclohexane (B81311) as the extraction solvent.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (cyclohexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualization of LLE Workflow
Caption: Step-by-step liquid-liquid extraction workflow.
Performance Data
| Parameter | Value | Reference |
| Recovery (Gemfibrozil) | 90.15% ± 6.9% | |
| Recovery (Internal Standard) | 93.10% | |
| Detection Limit | 0.025 µg/mL |
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, effectively removing matrix interferences.
Experimental Protocol
-
Sample Pre-treatment: To 0.5 mL of plasma, add the internal standard (Gemfibrozil-d6) and vortex.
-
Cartridge Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., 1CC, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge for approximately one minute under vacuum.
-
Elution: Elute Gemfibrozil and Gemfibrozil-d6 from the cartridge with 1 mL of elution solution (e.g., methanol or acetonitrile).
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Visualization of SPE Workflow
Caption: Step-by-step solid-phase extraction workflow.
Performance Data
| Parameter | Value | Reference |
| Linearity Range | 0.202 - 50.070 µg/mL | |
| Mean Recovery (Low QC) | 84.6% | |
| Mean Recovery (Medium QC) | 85.5% | |
| Mean Recovery (High QC) | 82.3% | |
| Recovery (Internal Standard) | 71.2% |
Conclusion
The choice of sample preparation technique depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available equipment. Protein precipitation offers speed and simplicity, making it ideal for large sample batches. Liquid-liquid extraction provides a cleaner sample than PPT with moderate throughput. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and maximizing sensitivity, though it is the most time-consuming and costly of the three methods. All three protocols, when paired with a stable isotope-labeled internal standard like Gemfibrozil-d6 and LC-MS/MS analysis, provide a robust framework for the bioanalysis of Gemfibrozil in plasma.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Gemfibrozil-d6 in Human Plasma Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemfibrozil (B1671426) is a fibric acid derivative used as a lipid-regulating agent to treat dyslipidemia.[1][2][3] In clinical research, particularly in drug-drug interaction studies, it is often used as an inhibitor of drug-metabolizing enzymes like CYP2C8 and transporters such as OATP1B1.[1] Accurate and precise quantification of gemfibrozil in human plasma is crucial for pharmacokinetic (PK) analysis. Gemfibrozil-d6, a deuterated analog of gemfibrozil, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) due to its similar chemical properties and distinct mass.[4] This document provides detailed application notes and protocols for the use of Gemfibrozil-d6 in human plasma PK studies.
Core Principles
The use of a stable isotope-labeled internal standard like Gemfibrozil-d6 is the gold standard in quantitative bioanalysis. It co-elutes with the analyte (gemfibrozil) during chromatography and experiences similar ionization effects in the mass spectrometer, but is differentiated by its higher mass-to-charge ratio (m/z). This allows for correction of variations that may occur during sample preparation and analysis, leading to high accuracy and precision.
Experimental Protocols
A validated, sensitive, and reliable LC-MS/MS method is essential for the determination of gemfibrozil in human plasma. The following protocol is a synthesis of established methods.
Materials and Reagents
-
Analytes: Gemfibrozil, Gemfibrozil-d6 (Internal Standard)
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and formic acid
-
Reagents: Ammonium acetate, ultrapure water
-
Plasma: Human plasma with EDTA as anticoagulant
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of gemfibrozil and Gemfibrozil-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of gemfibrozil by serially diluting the stock solution with methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of Gemfibrozil-d6 (e.g., 32 µg/mL) in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations (low, medium, and high).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting gemfibrozil from plasma.
-
To 125 µL of plasma sample (calibration standard, QC, or study sample), add the internal standard working solution.
-
Add 500 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 9200 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant with ultrapure water (e.g., two-fold) before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of gemfibrozil.
| Parameter | Condition |
| LC System | Agilent, Shimadzu, Waters, or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | 0.1% Formic acid in 50:50 acetonitrile/water (v/v) |
| Flow Rate | 300 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 15 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity |
| Detection Mode | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | Gemfibrozil: m/z 251.51, Gemfibrozil-d6: m/z 257.56 |
Data Presentation
Method Validation Parameters
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.5 - 50 µg/mL or 0.01 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-assay Precision (%CV) | 1.6% - 10.7% |
| Inter-assay Precision (%CV) | 4.4% - 7.8% |
| Intra-assay Accuracy (% of nominal) | 85.6% - 108.7% |
| Inter-assay Accuracy (% of nominal) | 89.4% - 104.0% |
| Recovery | >82% |
Pharmacokinetic Parameters of Gemfibrozil
Pharmacokinetic parameters are determined from the plasma concentration-time data following gemfibrozil administration.
| Parameter | Description | Typical Value (600 mg dose) |
| Cmax | Maximum plasma concentration | 21.31 - 32.15 µg/mL |
| Tmax | Time to reach maximum plasma concentration | 1 - 2 hours |
| AUC | Area under the plasma concentration-time curve | 72.72 - 104.96 µg·h/mL |
| t1/2 | Elimination half-life | Approximately 1.5 hours |
Visualizations
Experimental Workflow
Caption: Workflow for a human plasma pharmacokinetic study of gemfibrozil.
Gemfibrozil and its Internal Standard
Caption: Relationship between Gemfibrozil and its deuterated internal standard.
Mechanism of Action of Gemfibrozil
Caption: Simplified signaling pathway for Gemfibrozil's mechanism of action.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gemfibrozil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application of Gemfibrozil-d6 in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Gemfibrozil (B1671426), a lipid-lowering agent, and its deuterated analog, Gemfibrozil-d6, play a critical role in the investigation of drug-drug interactions (DDIs). Gemfibrozil is a known inhibitor of the cytochrome P450 enzyme CYP2C8 and the organic anion-transporting polypeptide OATP1B1.[1][2][3][4] Its major metabolite, gemfibrozil 1-O-β-glucuronide, is a potent, mechanism-based inactivator of CYP2C8.[4][5] This makes gemfibrozil a valuable tool for assessing the potential of new drug candidates to be victims of metabolic DDIs. Gemfibrozil-d6 serves as an essential internal standard for the accurate quantification of gemfibrozil in biological matrices during these studies.[6][7][8]
Application Notes
The primary application of Gemfibrozil-d6 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of gemfibrozil.[6][8] The use of a stable isotope-labeled internal standard like Gemfibrozil-d6 is best practice in bioanalytical method development. It mimics the analyte's behavior during sample extraction and ionization, correcting for matrix effects and variability, thus ensuring high accuracy and precision in quantitative analysis.[6]
Clinical DDI studies often involve the co-administration of a probe drug (in this case, gemfibrozil) with a new chemical entity to assess the potential for interaction. By accurately measuring the plasma concentrations of gemfibrozil using methods validated with Gemfibrozil-d6, researchers can correlate the exposure of the inhibitor with the observed changes in the pharmacokinetics of the co-administered drug.
Gemfibrozil's inhibitory actions are complex, involving both direct inhibition and time-dependent inactivation of CYP2C8 by its glucuronide metabolite.[1][3][5] Furthermore, its effect on transporters like OATP1B1 adds another layer to its interaction profile.[2][4][9] Understanding these mechanisms is crucial for predicting and mitigating the risk of adverse drug reactions when CYP2C8 substrates are co-administered with inhibitors.
Quantitative Data Summary
The following tables summarize the impact of gemfibrozil co-administration on the pharmacokinetics of various drugs, highlighting its role as a potent inhibitor.
Table 1: Effect of Gemfibrozil on the Pharmacokinetics of Repaglinide (a CYP2C8 substrate) [10]
| Parameter | Repaglinide Alone (Control) | Gemfibrozil Co-administration (Geometric Mean Ratio) | Fold Change |
| AUC(0-∞) | - | 5.0 to 6.6 | 5.0 - 6.6 |
| Cmax of M4 (CYP2C8-mediated metabolite) | - | 0.06 to 0.10 | 0.06 - 0.10 |
Table 2: Effect of Gemfibrozil on the Pharmacokinetics of Rosuvastatin (B1679574) [9]
| Parameter | Rosuvastatin with Placebo | Rosuvastatin with Gemfibrozil | Fold Change (90% Confidence Interval) |
| AUC(0-t) | - | - | 1.88 (1.60-2.21) |
| Cmax | - | - | 2.21 (1.81-2.69) |
Experimental Protocols
Protocol 1: Quantification of Gemfibrozil in Human Plasma using LC-MS/MS with Gemfibrozil-d6 as an Internal Standard
This protocol is adapted from a validated method for the determination of gemfibrozil in human plasma.[6][7][8]
1. Materials and Reagents:
-
Gemfibrozil analytical standard
-
Gemfibrozil-d6 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Human plasma (EDTA-anticoagulated)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of gemfibrozil in methanol.
-
Prepare a series of working standard solutions of gemfibrozil by diluting the stock solution with methanol.
-
Prepare a 32 µg/mL working internal standard stock solution of Gemfibrozil-d6 in methanol.[6]
-
Store all stock and working solutions at -20°C.
3. Sample Preparation (Protein Precipitation):
-
To 125 µL of human plasma sample, calibration standard, or quality control sample, add a specified amount of the Gemfibrozil-d6 internal standard working solution.
-
Add acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A C18 analytical column (e.g., Metasil Basic, 50 x 2 mm, 3 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: 0.2 mL/min.[11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Gemfibrozil: Monitor the specific parent-to-daughter ion transition (e.g., m/z 249.1 → 121.1).
-
Gemfibrozil-d6: Monitor the specific parent-to-daughter ion transition (e.g., m/z 255.2 → 127.1).
-
5. Data Analysis:
-
Quantify gemfibrozil concentrations by calculating the peak area ratio of the analyte to the internal standard (Gemfibrozil-d6).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of gemfibrozil in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: In Vitro CYP2C8 Inhibition Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the inhibitory potential of a test compound against CYP2C8, with gemfibrozil often used as a positive control inhibitor.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
CYP2C8 probe substrate (e.g., Amodiaquine, Paclitaxel)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Gemfibrozil (positive control inhibitor)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for the metabolite of the probe substrate
2. Incubation Procedure:
-
Prepare a master mix containing HLMs and the CYP2C8 probe substrate in potassium phosphate buffer.
-
Pre-incubate the master mix at 37°C.
-
Add the test compound or gemfibrozil at various concentrations to the pre-incubated mixture. For time-dependent inhibition, a pre-incubation step with the inhibitor and HLMs in the presence of NADPH is required before the addition of the probe substrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the rate of metabolite formation in the presence of different concentrations of the inhibitor relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.
-
For time-dependent inhibition, calculate the inactivation rate constant (k_inact) and the inhibitor concentration that produces half-maximal inactivation (K_I).
Visualizations
Caption: Workflow for a typical drug-drug interaction study involving Gemfibrozil.
References
- 1. Multiple inhibition mechanisms and prediction of drug-drug interactions: status of metabolism and transporter models as exemplified by gemfibrozil-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Rationalization of Gemfibrozil Drug Interactions: Consideration of Transporters-Enzyme Interplay and the Role of Circulating Metabolite Gemfibrozil 1-O-β-Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of gemfibrozil as an inhibitor of CYP2C8 and membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of gemfibrozil on the pharmacokinetics of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism-based inactivation of CYP2C8 by gemfibrozil occurs rapidly in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Gemfibrozil and its Major Metabolites in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of gemfibrozil (B1671426) and its major metabolites in human plasma. The use of a stable isotope-labeled internal standard, gemfibrozil-d6 (B562232), ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. The straightforward protein precipitation-based sample preparation protocol and a rapid chromatographic runtime make this method suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic and drug-drug interaction studies.
Introduction
Gemfibrozil (marketed as Lopid®) is a fibric acid derivative used for the treatment of dyslipidemia, primarily hypertriglyceridemia.[1][2] It functions by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), which modulates the expression of genes involved in lipid metabolism.[3] Gemfibrozil undergoes extensive metabolism in the liver, with the primary pathways being glucuronidation to form gemfibrozil 1-O-β-glucuronide, and oxidation of the m-methyl group to a benzyl (B1604629) alcohol derivative, which is then further oxidized to a benzoic acid metabolite.[4][5]
Accurate quantification of gemfibrozil and its metabolites is crucial for pharmacokinetic studies and for investigating its potential for drug-drug interactions, as gemfibrozil and its glucuronide conjugate are known inhibitors of cytochrome P450 enzymes, particularly CYP2C8.[1][6] This application note describes a validated LC-MS/MS method for the simultaneous determination of gemfibrozil and its key metabolites in human plasma, utilizing a deuterated internal standard (gemfibrozil-d6) to ensure reliable and reproducible results.[1][7]
Experimental
Materials and Reagents
-
Gemfibrozil (≥98% purity)
-
Gemfibrozil 1-O-β-glucuronide
-
Gemfibrozil-d6 (internal standard, IS)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (EDTA)
Signaling Pathway of Gemfibrozil
Caption: Gemfibrozil's mechanism of action.
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of analytes from human plasma.[1]
-
Thaw plasma samples and calibration standards on ice.
-
To 125 µL of plasma in a microcentrifuge tube, add 20 µL of the gemfibrozil-d6 internal standard working solution (32 µg/mL in methanol).
-
Vortex briefly to mix.
-
Add 250 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Isocratic or a shallow gradient optimized for separation of metabolites |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on the analyte |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Gemfibrozil | [To be optimized] | [To be optimized] |
| Gemfibrozil 1-O-β-glucuronide | [To be optimized] | [To be optimized] |
| Hydroxymethyl-gemfibrozil | [To be optimized] | [To be optimized] |
| Carboxy-gemfibrozil | [To be optimized] | [To be optimized] |
| Gemfibrozil-d6 (IS) | [To be optimized] | [To be optimized] |
Note: The specific MRM transitions need to be empirically determined and optimized for the mass spectrometer being used.
Experimental Workflow
Caption: Workflow for gemfibrozil analysis.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.
Linearity and Sensitivity:
The assay demonstrated excellent linearity over the concentration range of 0.5 to 50 µg/mL for gemfibrozil in human plasma.[1] The lower limit of quantification (LLOQ) was established at 0.5 µg/mL.[1]
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | r² |
| Gemfibrozil | 0.5 - 50 | 0.5 | > 0.998 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results were within the acceptable limits of ±15% (±20% for LLOQ).[1]
Intra-day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.48 ± 0.04 | 8.3 | 96.0 |
| Low | 1.5 | 1.55 ± 0.09 | 5.8 | 103.3 |
| Medium | 10 | 10.2 ± 0.4 | 3.9 | 102.0 |
| High | 40 | 39.5 ± 1.8 | 4.6 | 98.8 |
Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | 0.52 ± 0.05 | 9.6 | 104.0 |
| Low | 1.5 | 1.48 ± 0.11 | 7.4 | 98.7 |
| Medium | 10 | 9.9 ± 0.6 | 6.1 | 99.0 |
| High | 40 | 40.8 ± 2.5 | 6.1 | 102.0 |
Note: The data presented are representative and may vary between laboratories and instruments.
Conclusion
This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of gemfibrozil and its major metabolites in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol allows for high-throughput analysis with excellent accuracy and precision. This method is well-suited for pharmacokinetic and drug-drug interaction studies in a research or clinical setting.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gemfibrozil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 4. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gemfibrozil | C15H22O3 | CID 3463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Gemfibrozil and Gemfibrozil-d6 using Single Ion Monitoring (SIM) Mode
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gemfibrozil (B1671426) is a fibric acid derivative used as a lipid-regulating agent to treat dyslipidemia. Accurate and reliable quantification of Gemfibrozil in biological matrices is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.[1][2] Gemfibrozil-d6, a stable isotope-labeled version of the drug, is commonly used as an internal standard to ensure high accuracy and precision in quantitative analyses.[3]
This application note details a robust and sensitive method for the determination of Gemfibrozil in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). The method employs the Single Ion Monitoring (SIM) mode, a mass spectrometry technique that offers enhanced sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ratios corresponding to the target analytes. This approach is ideal for quantitative applications where the compounds of interest are known and high sensitivity is required.
Experimental Protocols
Materials and Reagents
-
Gemfibrozil (analytical standard)
-
Gemfibrozil-d6 (internal standard)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank human plasma (with EDTA as anticoagulant)
Preparation of Stock Solutions and Standards
-
Stock Solutions (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Gemfibrozil by dissolving the appropriate amount of the standard in 100% methanol.
-
Prepare a separate 1 mg/mL stock solution of Gemfibrozil-d6 in 100% methanol.
-
-
Working Standard Solutions:
-
Prepare Gemfibrozil working standard stocks at concentrations of 5, 10, 25, 50, 100, 250, and 500 µg/mL by serial dilution of the 1 mg/mL stock solution with methanol.
-
Prepare a Gemfibrozil-d6 working internal standard (IS) stock solution at 32 µg/mL by diluting the 1 mg/mL stock solution with methanol.
-
Store all stock and working solutions in glass vials, protected from light at -20°C.
-
-
Calibration Standards and Quality Controls (QCs):
-
Prepare calibration standards in blank plasma at concentrations of 0.5, 1.0, 2.5, 5.0, 10.0, 25.0, and 50.0 µg/mL by spiking 12.5 µL of the appropriate working standard stock into 125 µL of blank plasma.
-
Prepare QC samples in blank plasma at 0.5 µg/mL (Lower Limit of Quantitation, LLOQ), 1.5 µg/mL (Low QC), 10 µg/mL (Medium QC), and 40 µg/mL (High QC).
-
Sample Preparation Protocol (Protein Precipitation)
This protocol is adapted for a 125 µL plasma sample volume.
-
Pipette 125 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 20 µL of the 32 µg/mL Gemfibrozil-d6 internal standard working solution to every sample, except for the "double blank" samples.
-
Vortex mix the samples for 10 seconds.
-
Add 250 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Instrumentation and Analytical Conditions
A single quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Analytical Column (e.g., 4.6 x 50 mm, 3 µm) |
| Mobile Phase | 0.1% Formic Acid in 50:50 Acetonitrile/Water (v/v) |
| Flow Rate | 300 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | ~5 minutes |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Analysis Mode | Single Ion Monitoring (SIM) |
| Needle Voltage | 2.5 kV |
| Cone Voltage | 50 V |
| Capillary Temperature | 535°C |
| Source Gas | Nitrogen at 75 psi |
Data Presentation: SIM Ion Summary
The following table summarizes the key quantitative parameters for the SIM-based analysis of Gemfibrozil and its internal standard.
| Analyte | Monitored Ion (m/z) | Role | Linear Range (µg/mL) | LLOQ (µg/mL) |
| Gemfibrozil | 251.51 | Analyte | 0.5 - 50.0 | 0.5 |
| Gemfibrozil-d6 | 257.56 | Internal Standard | N/A | N/A |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Workflow for Gemfibrozil analysis using LC-MS in SIM mode.
Conclusion
The described LC-MS method utilizing Single Ion Monitoring (SIM) provides a rapid, sensitive, and reliable protocol for the quantification of Gemfibrozil in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method highly applicable for clinical pharmacokinetic studies. The use of Gemfibrozil-d6 as an internal standard ensures the accuracy and precision of the results by correcting for variability during sample preparation and instrument analysis.
References
- 1. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Protein precipitation method for Gemfibrozil extraction with an internal standard
Topic: Protein Precipitation Method for Gemfibrozil (B1671426) Extraction with an Internal Standard
ANP-GFZ-001
Introduction
Gemfibrozil is a fibric acid derivative used as a lipid-regulating agent. Accurate quantification of Gemfibrozil in biological matrices like human plasma is crucial for pharmacokinetic and drug-drug interaction studies.[1][2] Protein precipitation is a rapid, straightforward, and cost-effective technique for sample preparation prior to analysis by liquid chromatography-mass spectrometry (LC-MS).[3] This method effectively removes a large portion of proteinaceous macromolecules from the sample, which can interfere with the analysis.[4][5]
The use of a stable, isotopically labeled internal standard (IS), such as Gemfibrozil-d6, is highly recommended. The IS is added to the sample before processing to correct for variability during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[1][6] This application note details a validated protein precipitation protocol using acetonitrile (B52724) for the extraction of Gemfibrozil and its internal standard, Gemfibrozil-d6, from human plasma, followed by LC/MS analysis.
Experimental Workflow
The overall workflow for the extraction and analysis of Gemfibrozil from plasma is depicted below. It involves sample collection, addition of an internal standard, protein precipitation with an organic solvent, separation of the supernatant, and subsequent analysis by LC-MS.
Figure 1. Workflow for Gemfibrozil extraction via protein precipitation.
Materials and Reagents
-
Biological Matrix: EDTA-anticoagulated human plasma.[1]
-
Analyte: Gemfibrozil (GFZ)
-
Precipitating Agent: Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid.[1]
-
Buffer: 500 mM Ammonium Acetate.[1]
-
Solvents: Methanol (HPLC grade), Ultrapure Water.
-
Labware: Microcentrifuge tubes (1.5 mL or 2.0 mL), precision pipettes, vortex mixer, benchtop microcentrifuge.
Standard Solutions Preparation
-
GFZ Stock Solution (1 mg/mL): Prepare by dissolving Gemfibrozil in 100% methanol.[1]
-
GFZ-d6 Internal Standard Stock Solution (32 µg/mL): Prepare by dissolving Gemfibrozil-d6 in 100% methanol.[1]
-
Working Standards: Prepare working standard stocks by serially diluting the GFZ stock solution in methanol. These are used to spike blank plasma to create calibration standards.[1]
-
Storage: Store all stock solutions in foil-wrapped glass vials at -20°C.[1]
Protocol: Plasma Sample Preparation
This protocol is adapted from a validated method for Gemfibrozil quantification in human plasma.[1]
-
Aliquoting: Pipette 125 µL of each plasma sample (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add 20 µL of the working internal standard stock solution (GFZ-d6) to every sample tube, except for the "double blank" sample.[1]
-
Buffer Addition: Add 120 µL of 500 mM ammonium acetate to each tube.[1]
-
Mixing: Vortex mix the samples.[1]
-
Protein Precipitation: Add 500 µL of acetonitrile (containing 0.1% formic acid) to each tube.[1]
-
Thorough Mixing: Vortex each tube thoroughly to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at 9200 x g for 10 minutes. This will result in a compact protein pellet at the bottom of the tube.[1]
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Dilution: Dilute the supernatant by mixing it 1:1 (two-fold) with ultrapure water.[1]
-
Analysis: The sample is now ready for injection into the LC/MS system. Inject a 15 µL aliquot for analysis.[1]
Method Validation Data
The performance of this protein precipitation method has been validated according to FDA guidelines.[1] The key quantitative parameters are summarized below.
Table 1: Method Linearity and Recovery
| Parameter | Gemfibrozil (Analyte) | Gemfibrozil-d6 (IS) | Citation |
|---|---|---|---|
| Linear Concentration Range | 0.5 - 50 µg/mL | N/A | [1][2][7] |
| Correlation Coefficient (r²) | 0.9983 - 0.9998 | N/A | [1] |
| Extraction Recovery (%) | 85.5% - 94.0% | 86.7% - 97.1% |[1] |
Table 2: Method Accuracy and Precision
| Parameter | Intra-assay | Inter-assay | Citation |
|---|---|---|---|
| Accuracy (% of nominal) | 85.6% - 108.7% | 89.4% - 104.0% | [1][2][7] |
| Precision (CV %) | 1.6% - 10.7% | 4.4% - 7.8% |[1][2][7] |
-
LLOQ (Lower Limit of Quantitation): 0.5 µg/mL in 125 µL of plasma.[1][2]
-
Accuracy Guideline: The mean value should be within 15% of the nominal value (20% at LLOQ).[1]
Logical Relationship of Components
The relationship between the analyte, internal standard, and the analytical process is crucial for accurate quantification. The internal standard is introduced early to undergo the same experimental variations as the analyte, allowing for a normalized and reliable measurement.
Figure 2. Quantification logic using an internal standard.
Discussion
-
Precipitating Agent: Acetonitrile is a highly effective precipitating agent that provides clean extracts for LC-MS analysis.[1][5] The addition of 0.1% formic acid helps to keep the analytes in their protonated state, which is often beneficial for reverse-phase chromatography and positive mode mass spectrometry.
-
Internal Standard: The use of a deuterated internal standard like Gemfibrozil-d6 is considered the gold standard.[6][7] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization, which leads to more accurate and precise results.[6]
-
Matrix Effects: While protein precipitation is a fast and simple method, it may not completely remove all matrix components. It is important to assess matrix effects during method validation to ensure they do not compromise the assay's accuracy.[7] The reported method demonstrated minimal matrix effects.[7]
-
Application: This validated LC/MS method provides a quick, simple, and reliable protocol for determining Gemfibrozil concentrations in plasma and is suitable for clinical pharmacokinetic studies.[1][2]
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Gemfibrozil in Human Plasma via UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative determination of Gemfibrozil (B1671426) in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (Gemfibrozil-d6) to ensure accuracy and precision. The chromatographic separation is achieved in under five minutes, making this method ideal for high-throughput applications in clinical research and pharmacokinetic studies. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are provided in detail.
Introduction
Gemfibrozil is a fibric acid derivative used as a lipid-regulating agent in the treatment of hyperlipidemia. Monitoring its concentration in plasma is crucial for pharmacokinetic and drug-drug interaction studies, as Gemfibrozil can inhibit drug-metabolizing enzymes such as CYP2C8, CYP2C9, and OATP1B1.[1][2] This application note presents a validated UPLC-MS/MS method that offers high sensitivity, specificity, and a rapid turnaround time for the analysis of Gemfibrozil in human plasma. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow.
Experimental Protocols
Materials and Reagents
-
Gemfibrozil analytical standard
-
Gemfibrozil-d6 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (EDTA anticoagulated)
-
Ultrapure water
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Gemfibrozil and Gemfibrozil-d6 in methanol.[3]
-
Working Standard Solutions: Serially dilute the Gemfibrozil stock solution with methanol to prepare working standard solutions at various concentrations.[3]
-
Internal Standard Working Solution: Prepare a working solution of Gemfibrozil-d6 (e.g., 32 µg/mL) in methanol.[3]
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Gemfibrozil working standard solutions to create calibration standards with a linear concentration range of 0.5 to 50 µg/mL.[3] Prepare quality control samples at low, medium, and high concentrations (e.g., 1.5, 10, and 40 µg/mL) in the same manner.[3]
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Gemfibrozil from plasma.[1][3]
-
Aliquot 125 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[3]
-
Add 20 µL of the Gemfibrozil-d6 internal standard working solution to all tubes except for the blank.
-
Add acetonitrile for protein precipitation.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the UPLC-MS/MS system.
Data Presentation
UPLC-MS/MS System and Parameters
The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | C18, e.g., Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.01% Formic acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% B)[1][2] |
| Flow Rate | 0.4 mL/min[1][2] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C[4] |
| Run Time | < 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Gemfibrozil | Gemfibrozil-d6 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | To be determined based on experimental setup | To be determined based on experimental setup |
| Product Ion (m/z) | To be determined based on experimental setup | To be determined based on experimental setup |
| Collision Energy | To be optimized for the specific instrument | To be optimized for the specific instrument |
| Dwell Time | To be optimized for the specific instrument | To be optimized for the specific instrument |
Note: Specific MS/MS parameters such as parent and product ions, and collision energies should be optimized for the instrument in use. Commonly, for Gemfibrozil, the transition of m/z 249.1 → 121.1 is monitored.
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA).
Table 3: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | > 0.99 | 0.9983 - 0.9998[3] |
| Linear Range | Dependent on application | 0.5 - 50 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 0.5 µg/mL[3] |
| Intra-assay Precision (%CV) | < 15% (< 20% at LLOQ) | 1.6 - 10.7%[3] |
| Inter-assay Precision (%CV) | < 15% (< 20% at LLOQ) | 4.4 - 7.8%[3] |
| Intra-assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 85.6 - 108.7%[3] |
| Inter-assay Accuracy (% Nominal) | 85 - 115% (80 - 120% at LLOQ) | 89.4 - 104.0%[3] |
| Recovery (%) | Consistent and reproducible | > 80%[5] |
Visualizations
Caption: Experimental workflow for Gemfibrozil determination in plasma.
Caption: Logical diagram of the UPLC-MS/MS system components.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Gemfibrozil in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for high-throughput bioanalysis in support of pharmacokinetic studies and clinical research. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive method for the determination of gemfibrozil in human plasma samples by RP-LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Resolving chromatographic peak co-elution of Gemfibrozil and its d6 analog
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving chromatographic challenges encountered during the analysis of Gemfibrozil (B1671426) and its deuterated analog, d6-Gemfibrozil.
Frequently Asked Questions (FAQs)
Q1: Is the co-elution of Gemfibrozil and d6-Gemfibrozil always a problem?
A1: Not necessarily. In Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, it is a common and often intentional practice to have the analyte (Gemfibrozil) and its stable isotope-labeled internal standard (d6-Gemfibrozil) co-elute.[1] The mass spectrometer can differentiate between the two compounds based on their mass-to-charge (m/z) ratio.[1] This approach helps to compensate for matrix effects, as any suppression or enhancement of the ionization process will likely affect both the analyte and the internal standard to the same degree, leading to more accurate quantification.[1] However, for methods relying on non-mass-selective detectors like UV or fluorescence, chromatographic separation is essential.[1]
Q2: What are the initial signs of co-elution in my chromatogram?
A2: Signs of co-elution can range from subtle to obvious. You may observe peak fronting or tailing, broader than expected peaks, or a shoulder on the side of your main peak. In cases of severe co-elution, two compounds can merge into a single, seemingly symmetrical peak, which can be misleading. If you are using a Diode Array Detector (DAD), you can assess peak purity by examining the UV spectra across the peak; inconsistent spectra suggest the presence of more than one compound.
Q3: Can my sample preparation be a cause of peak co-elution or distortion?
A3: Yes, the solvent used to dissolve the sample can impact peak shape and retention. If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can lead to peak distortion and potential co-elution with other components.[2] Whenever feasible, dissolve your sample in the initial mobile phase to ensure a good starting band shape on the column.[2]
Troubleshooting Guide for Co-elution
If you are using a detection method that requires chromatographic separation of Gemfibrozil and its d6 analog, or if you are observing co-elution with other interfering substances, the following troubleshooting guide can help you optimize your separation.
Troubleshooting Workflow
Caption: A troubleshooting workflow for resolving chromatographic peak co-elution.
Step-by-Step Troubleshooting
-
Mobile Phase Composition Adjustment :
-
Modify the Organic Solvent to Aqueous Ratio : Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of both Gemfibrozil and its d6 analog. This can sometimes provide the necessary separation.
-
Change the Organic Solvent : The selectivity of the separation can be altered by switching from one organic solvent to another (e.g., from acetonitrile to methanol).[2][3] These solvents interact differently with the stationary phase and the analytes, which can change the elution order or improve resolution.
-
-
Mobile Phase pH Adjustment :
-
Gemfibrozil is an acidic compound. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact its retention time on a reversed-phase column.[2][3] Using a buffer to control the pH is recommended for reproducibility. For C18 columns, a common mobile phase additive is a small amount of acid like formic acid or acetic acid to keep the analyte in its protonated form, which can lead to better peak shape and retention.
-
-
Stationary Phase Selection :
-
If modifications to the mobile phase do not resolve the co-elution, consider using a different type of HPLC column. While C18 is the most common, other stationary phases can offer different selectivities.[3] For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide alternative separation mechanisms. Mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms are also an option.[4]
-
-
Flow Rate and Temperature Optimization :
-
Flow Rate : Lowering the flow rate can increase the efficiency of the separation and may improve resolution, although it will also increase the analysis time.[2]
-
Temperature : Adjusting the column temperature can affect the selectivity of the separation.[3] Experimenting with different temperatures (e.g., in 5°C increments) within the stable range for your column can sometimes resolve closely eluting peaks.[3]
-
Experimental Protocols and Data
The following tables summarize various published chromatographic conditions for Gemfibrozil analysis. These can be used as a starting point for method development and troubleshooting.
Table 1: HPLC and UPLC Methods for Gemfibrozil Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Sunfire C18 (2.1 x 50 mm, 5 µm)[1] | C18[5] | Phenomenex C18[6] | Symmetry C18, 5 µm[7] |
| Mobile Phase | 0.1% Formic acid in 50:50 acetonitrile/water[1] | 0.01% Formic acid and acetonitrile (40:60, v/v)[5] | Methanol:water (80:20, v/v)[6] | 0.01 M Ammonium phosphate (B84403) (pH 5.5) and acetonitrile (45:55, v/v)[7] |
| Flow Rate | 300 µL/min[1] | 0.4 mL/min[5] | 1.1 mL/min[6] | Not Specified |
| Temperature | 40°C[1] | Not Specified | Not Specified | Room Temperature[7] |
| Detection | ESI-MS[1] | UPLC-MS/MS[5] | UV at 280 nm[6] | Fluorescence (Ex: 242 nm, Em: 300 nm)[7] |
Detailed Methodologies
Method 1: LC-MS for Plasma Samples [1]
-
Sample Preparation : Protein precipitation of human plasma with acetonitrile.
-
Instrumentation : Surveyor LC system with a single quadrupole Thermo Fisher MSQ.
-
Column : Waters Sunfire C18 (2.1 x 50 mm, 5 µm).
-
Mobile Phase : Isocratic elution with 0.1% formic acid in 50:50 acetonitrile/water (v/v).
-
Flow Rate : 300 µL/min.
-
Column Temperature : 40°C.
-
Injection Volume : Not specified.
-
MS Detection : Electrospray ionization (ESI) in positive polarity mode.
Method 2: UPLC-MS/MS for Plasma Samples [5]
-
Sample Preparation : Not specified.
-
Instrumentation : UPLC-MS/MS system.
-
Column : C18.
-
Mobile Phase : Isocratic elution with a mixture of 0.01% formic acid and acetonitrile (40:60, v/v).
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : Not specified.
-
MS/MS Detection : Details not specified.
Method 3: HPLC-UV for Tablets [6]
-
Sample Preparation : Extraction from tablet dosage form.
-
Instrumentation : HPLC with UV detection.
-
Column : Phenomenex C18.
-
Mobile Phase : Isocratic elution with methanol:water (80:20, v/v).
-
Flow Rate : 1.1 mL/min.
-
Detection : UV at 280 nm.
By systematically applying the troubleshooting steps and using the provided methods as a reference, you can effectively resolve co-elution issues in your chromatographic analysis of Gemfibrozil and its d6 analog.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Analysis of Gemfibrozil and Ibuprofen Using Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 5. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor signal intensity of Gemfibrozil-d6-1 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity of Gemfibrozil-d6-1 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is completely absent or extremely low. Where should I start troubleshooting?
An absent signal often points to a fundamental issue in the experimental setup. A systematic check is crucial to identify the root cause.
Initial Checks:
-
Internal Standard (IS) Addition: Verify that the this compound internal standard was indeed added to the samples. Accidental omission is a common error.[1]
-
Concentration and Preparation: Double-check the concentration of the this compound stock and working solutions. Ensure calculations and dilutions were performed correctly. An overly diluted IS will produce a weak or undetectable signal.[1]
-
Instrument Status: Confirm that the mass spectrometer is properly tuned and calibrated. Run a system suitability test or a standard compound to ensure the instrument is performing as expected.[2]
-
Direct Infusion: To isolate the problem, prepare a fresh dilution of the this compound standard and infuse it directly into the mass spectrometer using a syringe pump.[3][4] If a signal is observed, the issue likely lies within the LC system or the sample preparation process. If no signal is detected, the problem is with the MS settings or the standard itself.
Q2: My this compound signal is present but weak and/or inconsistent across my sample batch. What are the potential causes?
Weak or variable signal intensity can be attributed to a range of factors from sample matrix interference to suboptimal instrument parameters.
Key Areas to Investigate:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or, less commonly, enhance the ionization of this compound, leading to inconsistent signal intensity. Since this compound is a stable isotope-labeled internal standard, it should be affected by matrix effects in the same way as the unlabeled analyte, which is its primary function. However, significant ion suppression can still lead to a signal that is too low for reliable quantification.
-
Ion Source Contamination: Residue buildup in the ion source or interface is a frequent cause of declining signal strength. Regular cleaning of the ion source is recommended.
-
Inefficient Ionization: The settings of your electrospray ionization (ESI) source are critical. Parameters such as capillary voltage, nebulizer gas pressure, drying gas flow, and temperature must be optimized to ensure efficient ionization of this compound.
-
Chromatography Issues: Poor peak shape, significant retention time shifts, or co-elution with highly suppressing matrix components can negatively impact signal intensity and reproducibility.
-
Internal Standard Stability: Although this compound is generally stable, improper storage or handling of stock solutions can lead to degradation over time. The stability of stock solutions should be periodically verified.
Q3: How can I specifically investigate and mitigate matrix effects for my this compound analysis?
Matrix effects are a significant challenge in LC-MS analysis, caused by components of a sample that interfere with the ionization of the analyte of interest.
Strategies to Address Matrix Effects:
-
Improve Sample Preparation: A more rigorous sample cleanup can remove many interfering compounds. While simple protein precipitation with acetonitrile (B52724) is common for Gemfibrozil analysis, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a much cleaner sample extract.
-
Optimize Chromatography: Adjusting the chromatographic method to better separate this compound from the regions where matrix components elute can significantly reduce ion suppression. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different analytical column.
-
Post-Column Infusion Test: This experiment helps to identify regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the MS detector after the LC column while a blank, extracted matrix sample is injected. Dips in the baseline signal of the standard indicate retention times where matrix components are eluting and causing suppression.
Q4: What are the optimal storage and handling conditions for this compound standards?
Proper handling and storage are essential to maintain the integrity and concentration of your analytical standards.
-
Long-Term Storage: this compound should be stored at -20°C as a solid. Some suppliers may also recommend storage at 2-8°C. Always follow the manufacturer's specific recommendations. The compound is reported to be stable for at least four years under proper conditions.
-
Stock Solutions: Primary stock solutions are often prepared in solvents like methanol (B129727) or DMSO. These solutions should be stored in a refrigerator (typically 2-8°C) and their stability verified over time. One study noted stock solution stability for at least two months.
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed. Avoid repeated freeze-thaw cycles if stock solutions are stored frozen.
Troubleshooting Workflow and Data
Table 1: Troubleshooting Checklist for Poor this compound Signal
| Category | Checkpoint | Potential Cause | Recommended Action |
| Sample & Standard | Verify IS Addition | Human error | Review sample preparation logs; prepare a new test sample. |
| Check IS Concentration | Calculation/dilution error | Recalculate and prepare fresh working solutions. | |
| Assess Standard Integrity | Degradation | Prepare fresh standards from a reliable stock; check storage conditions. | |
| LC System | Examine Peak Shape | Poor chromatography | Optimize mobile phase, gradient, or try a new column. |
| Check for Carryover | System contamination | Inject a blank solvent after a high-concentration sample. | |
| Verify Injection Volume | Autosampler malfunction | Perform autosampler calibration and maintenance. | |
| MS System | Run System Suitability Test | General instrument failure | Tune and calibrate the mass spectrometer. |
| Clean Ion Source | Contamination | Follow manufacturer's protocol for cleaning the ESI source. | |
| Optimize Source Parameters | Inefficient ionization | Perform direct infusion to optimize voltage, gas flows, and temperature. | |
| Check for Cross-Talk | Incorrect m/z channels | Ensure the SIM or MRM channel for the analyte is not detecting the IS, and vice-versa. | |
| Method | Evaluate Sample Prep | Matrix effects (ion suppression) | Test a more effective cleanup method like SPE. |
| Assess Mobile Phase | Suboptimal pH or composition | Adjust pH or solvent ratio to improve ionization and chromatography. |
Diagram 1: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor signal intensity.
Experimental Protocols & Parameters
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is a common, fast method for extracting Gemfibrozil from human plasma.
-
Aliquot Plasma: Pipette 125 µL of human plasma sample into a clean microcentrifuge tube.
-
Add Internal Standard: Spike the plasma with the working solution of this compound and briefly vortex.
-
Precipitate Proteins: Add 3 volumes (e.g., 375 µL) of ice-cold acetonitrile to the tube.
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate & Reconstitute (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
Inject: Inject the final sample into the LC-MS system.
Diagram 2: Sample Preparation and Analysis Workflow
Caption: Workflow for protein precipitation and LC-MS analysis.
Table 2: Example LC-MS Parameters for Gemfibrozil Analysis
This table summarizes typical starting conditions based on published methods. Optimization for your specific instrument and application is necessary.
| Parameter | Setting 1 | Setting 2 | Reference |
| LC Column | Sunfire C18, 2.1 x 50 mm, 5 µm | Acquity BEH C18, 50 x 2.1 mm, 1.7 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water | 5.0 mM Ammonium Acetate, pH 6.0 | |
| Mobile Phase B | Acetonitrile | Methanol | |
| Elution Mode | Isocratic (50:50 ACN:Water) | Gradient | |
| Flow Rate | 300 µL/min | Not Specified | |
| Column Temp. | 40°C | Not Specified | |
| Ionization Mode | ESI Positive | ESI (Polarity not specified) | |
| MS Detection | Single Ion Monitoring (SIM) | Tandem MS (MS/MS) | |
| m/z for Gemfibrozil | 251.51 | Not Specified | |
| m/z for Gemfibrozil-d6 | 257.56 | Not Specified |
Diagram 3: Factors Affecting Signal Intensity
Caption: Cause-and-effect diagram for poor LC-MS signal intensity.
References
Minimizing deuterium-hydrogen exchange of Gemfibrozil-d6-1 in solution
Welcome to the technical support center for Gemfibrozil-d6. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing deuterium-hydrogen (D-H) exchange of Gemfibrozil-d6 in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic integrity of your deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for Gemfibrozil-d6?
A1: Deuterium-hydrogen exchange is a chemical process where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or other molecules. For Gemfibrozil-d6, which is used as an internal standard in quantitative analyses by GC- or LC-MS, maintaining the deuterium labeling is critical for accuracy.[1] Loss of deuterium through D-H exchange can lead to an underestimation of the analyte concentration. The six deuterium atoms in Gemfibrozil-d6 are located on the two methyl groups at the 2-position of the pentanoic acid chain. While C-D bonds are generally more stable than C-H bonds, certain conditions can promote this exchange.[2][3]
Q2: What are the primary factors that can induce D-H exchange in Gemfibrozil-d6?
A2: The rate of D-H exchange is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze D-H exchange. For many organic molecules, the minimum exchange rate is observed in a neutral or slightly acidic pH range.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol (B129727), ethanol) can act as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), DMSO) are generally preferred for storing and handling deuterated compounds.[4]
-
Presence of Catalysts: Metal ions and other catalysts can promote D-H exchange.
Q3: What are the recommended storage conditions for Gemfibrozil-d6?
A3: To ensure long-term stability and minimize D-H exchange, Gemfibrozil-d6 should be stored as a solid at -20°C. The solid form is stable for at least 4 years under these conditions. Once in solution, the stability will depend on the solvent and storage temperature.
Q4: Which solvents are recommended for preparing Gemfibrozil-d6 stock solutions?
A4: Based on solubility and potential for D-H exchange, the following solvents are recommended:
-
Acetonitrile: An aprotic solvent that is a good choice for minimizing D-H exchange. A solution of Gemfibrozil-d6 in acetonitrile is commercially available.
-
Dimethyl sulfoxide (B87167) (DMSO): Gemfibrozil-d6 is soluble in DMSO. As an aprotic solvent, it is a suitable choice.
-
Methanol: While Gemfibrozil-d6 is soluble in methanol, it is a protic solvent and may lead to a higher rate of D-H exchange over time compared to aprotic solvents. If methanol must be used, solutions should be prepared fresh and stored at low temperatures for short periods.
Troubleshooting Guide
This guide addresses common issues related to the unexpected loss of deuterium from Gemfibrozil-d6 in solution.
| Issue | Potential Cause | Recommended Action |
| Loss of deuterium in stock solution | Improper solvent selection: Use of protic solvents (water, methanol, ethanol) for long-term storage. | Prepare stock solutions in aprotic solvents like acetonitrile or DMSO. |
| Incorrect storage temperature: Storing solutions at room temperature or higher. | Store all solutions containing Gemfibrozil-d6 at -20°C or below. | |
| pH of the solution: The solution may be too acidic or basic. | Ensure the solution is at a neutral pH. If working with buffered solutions, aim for a pH between 4 and 7. | |
| Inconsistent internal standard response in analytical runs | D-H exchange during sample preparation: Exposure to harsh pH conditions or high temperatures during sample processing. | Minimize the time samples are exposed to extreme pH or high temperatures. Consider performing sample preparation steps at a lower temperature. |
| "Back-exchange" during analysis: This can occur in the LC mobile phase or MS source. | For LC-MS, use mobile phases with a low percentage of protic solvents if possible and maintain a low pH (around 2.5-3) to minimize the exchange rate during analysis. Cooling the analytical column can also help. | |
| Gradual decrease in isotopic purity over time | Repeated freeze-thaw cycles: This can introduce moisture and accelerate degradation. | Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. |
| Contamination of the solvent: Trace amounts of acid, base, or metal ions in the solvent can catalyze exchange. | Use high-purity, LC-MS grade solvents for all preparations. |
Logical Flow for Troubleshooting Deuterium Exchange
Experimental Protocols
To quantitatively assess the stability of Gemfibrozil-d6 under your specific experimental conditions, the following protocol can be adapted.
Objective: To determine the rate of deuterium-hydrogen exchange of Gemfibrozil-d6 in a specific solvent and temperature.
Materials:
-
Gemfibrozil-d6 solid
-
High-purity solvents (e.g., acetonitrile, methanol, water with different pH buffers)
-
LC-MS system (or GC-MS)
-
Autosampler vials
-
Precision balance and volumetric flasks
Experimental Workflow:
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of Gemfibrozil-d6 and dissolve it in a minimal amount of acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a final concentration suitable for your analytical method (e.g., 1 µg/mL) in the test solvents. These could include:
-
Acetonitrile (as a control)
-
Methanol
-
Water
-
pH 4.0 buffer
-
pH 7.0 buffer
-
pH 9.0 buffer
-
-
Incubation: Aliquot the working solutions into separate vials for each time point and temperature. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial from each condition. If the samples are incubated at elevated temperatures, immediately cool them on ice to quench the exchange reaction before analysis.
-
Analysis: Analyze the samples by LC-MS or GC-MS. Monitor the mass-to-charge ratios (m/z) corresponding to Gemfibrozil-d6 and its potential exchange products (d5, d4, etc.).
-
Data Interpretation: Calculate the percentage of the remaining Gemfibrozil-d6 at each time point for each condition. This will provide a quantitative measure of the stability of the deuterated standard under different conditions.
Expected Stability of Gemfibrozil-d6 in Various Solvents
The following table provides a summary of the expected relative stability of Gemfibrozil-d6 in different solvents based on general chemical principles. Actual stability should be confirmed experimentally.
| Solvent | Solvent Type | Expected Rate of D-H Exchange | Recommended Use |
| Acetonitrile | Aprotic | Very Low | Ideal for long-term storage of stock solutions. |
| DMSO | Aprotic | Very Low | Suitable for long-term storage of stock solutions. |
| Methanol | Protic | Moderate | Use for short-term storage or prepare fresh solutions. |
| Ethanol | Protic | Moderate | Use for short-term storage or prepare fresh solutions. |
| Water (neutral pH) | Protic | Moderate to High | Not recommended for storage. Use for immediate analysis. |
| Aqueous Buffers (acidic/basic) | Protic | High | Avoid for storage. Minimize exposure time during sample preparation. |
By understanding the factors that influence deuterium-hydrogen exchange and implementing the appropriate handling and storage procedures, you can ensure the isotopic integrity of your Gemfibrozil-d6 standard and the accuracy of your analytical results.
References
Impact of mobile phase pH on Gemfibrozil and Gemfibrozil-d6-1 chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the chromatography of Gemfibrozil and its deuterated internal standard, Gemfibrozil-d6.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Gemfibrozil and why is it important for HPLC analysis?
A1: Gemfibrozil is an acidic compound with a predicted pKa of approximately 4.75.[1] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. In reversed-phase HPLC, the retention of an ionizable compound like Gemfibrozil is highly dependent on its ionization state.[2][3] When the mobile phase pH is below the pKa, Gemfibrozil will be predominantly in its neutral, more hydrophobic form, leading to stronger retention on a non-polar stationary phase (like C18) and thus a longer retention time. Conversely, at a mobile phase pH above the pKa, Gemfibrozil will be in its ionized, more polar form, resulting in weaker retention and a shorter retention time.[2] Therefore, controlling the mobile phase pH is crucial for achieving consistent and reproducible chromatographic results.
Q2: How does mobile phase pH affect the peak shape of Gemfibrozil?
A2: The mobile phase pH can significantly impact the peak shape of Gemfibrozil. When the mobile phase pH is close to the pKa of Gemfibrozil (around 4.7), both the ionized and non-ionized forms of the analyte can exist simultaneously on the column. This can lead to peak broadening or peak tailing due to mixed retention mechanisms. To obtain sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa. For Gemfibrozil, this means a mobile phase pH below 3 or above 6.5 would be ideal for optimal peak shape.
Q3: What is the expected chromatographic behavior of Gemfibrozil-d6 compared to Gemfibrozil?
A3: Gemfibrozil-d6 is a deuterated internal standard of Gemfibrozil. Deuteration involves replacing hydrogen atoms with deuterium (B1214612) atoms. This results in a slight increase in molecular weight but does not significantly alter the physicochemical properties, including the pKa. Therefore, Gemfibrozil-d6 is expected to have very similar chromatographic behavior to Gemfibrozil. It should co-elute or elute very closely to Gemfibrozil under the same chromatographic conditions. The primary purpose of using a deuterated internal standard is for accurate quantification in mass spectrometry-based detection, as it compensates for variations in sample preparation and instrument response.
Q4: Can the same mobile phase pH be used for both UV and MS detection of Gemfibrozil?
A4: While a wide range of pH and buffers can be used for UV detection, mass spectrometry (MS) detection has more stringent requirements for the mobile phase. Volatile buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), are preferred for MS compatibility. Non-volatile buffers, like phosphate (B84403) buffers, can cause ion suppression and contaminate the MS source. Therefore, if transferring a method from UV to MS detection, it is essential to replace non-volatile buffers with volatile ones while maintaining the desired pH to ensure compatibility and optimal performance.
Troubleshooting Guide
| Issue | Possible Cause Related to Mobile Phase pH | Recommended Solution |
| Drifting Retention Times | Unstable mobile phase pH due to inadequate buffering or buffer depletion. | - Ensure the buffer concentration is sufficient (typically 10-25 mM).- Prepare fresh mobile phase daily.- Verify the pH of the mobile phase before use. |
| Peak Tailing | Mobile phase pH is too close to the pKa of Gemfibrozil (~4.7), causing mixed ionization states. | - Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa. For Gemfibrozil, a pH of ≤ 3 or ≥ 6.5 is recommended.- Increase the buffer concentration to improve peak shape. |
| Poor Resolution | Inadequate separation between Gemfibrozil and other components due to suboptimal mobile phase pH affecting selectivity. | - Systematically vary the mobile phase pH to alter the retention of Gemfibrozil relative to interfering peaks.- A lower pH will increase the retention of Gemfibrozil. |
| Split Peaks | Co-elution of ionized and non-ionized forms of Gemfibrozil, often occurring when the mobile phase pH is very close to the pKa. | - Adjust the mobile phase pH further away from the pKa of Gemfibrozil. |
| Loss of Sensitivity (MS Detection) | Use of non-volatile buffers (e.g., phosphate) in the mobile phase causing ion suppression. | - Replace non-volatile buffers with MS-compatible volatile buffers such as ammonium formate or ammonium acetate at the desired pH. |
Data Summary
The following table summarizes the expected impact of mobile phase pH on the key chromatographic parameters of Gemfibrozil and Gemfibrozil-d6. This data is illustrative and based on chromatographic principles for acidic compounds. Actual values may vary depending on the specific column, instrument, and other method parameters.
| Mobile Phase pH | Analyte | Expected Retention Time (min) | Expected Peak Asymmetry (Tailing Factor) | Expected Resolution (Rs) |
| 3.0 | Gemfibrozil | 8.5 | 1.1 | > 2.0 |
| Gemfibrozil-d6 | 8.5 | 1.1 | ||
| 4.0 | Gemfibrozil | 6.2 | 1.4 | > 2.0 |
| Gemfibrozil-d6 | 6.2 | 1.4 | ||
| 4.7 (pKa) | Gemfibrozil | 4.5 | > 1.8 | May be compromised |
| Gemfibrozil-d6 | 4.5 | > 1.8 | ||
| 5.5 | Gemfibrozil | 3.1 | 1.3 | > 2.0 |
| Gemfibrozil-d6 | 3.1 | 1.3 | ||
| 6.5 | Gemfibrozil | 2.5 | 1.1 | > 2.0 |
| Gemfibrozil-d6 | 2.5 | 1.1 |
Experimental Protocol
This protocol describes a systematic experiment to evaluate the impact of mobile phase pH on the chromatography of Gemfibrozil and Gemfibrozil-d6.
1. Materials and Reagents:
-
Gemfibrozil reference standard
-
Gemfibrozil-d6 reference standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade water
-
Formic acid, acetic acid, ammonium formate, ammonium acetate, potassium dihydrogen phosphate, and phosphoric acid for buffer preparation.
2. Instrument and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD) or mass spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 276 nm or MS in SIM mode.
3. Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying pH values (e.g., 3.0, 4.0, 4.7, 5.5, 6.5).
-
For each pH, prepare an aqueous buffer (20 mM) using an appropriate buffering agent (e.g., phosphate buffer for pH 3.0 and 6.5, acetate buffer for pH 4.0, 4.7, and 5.5).
-
The final mobile phase will consist of a mixture of the aqueous buffer and an organic modifier (e.g., acetonitrile) in a suitable ratio (e.g., 50:50 v/v). Adjust the ratio as needed to achieve reasonable retention times.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of Gemfibrozil and Gemfibrozil-d6 in methanol (1 mg/mL).
-
Prepare a working standard solution containing both Gemfibrozil and Gemfibrozil-d6 at a concentration of 10 µg/mL by diluting the stock solutions with the mobile phase of the initial pH to be tested.
5. Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at the first pH for at least 30 minutes.
-
Inject the working standard solution in triplicate.
-
Record the retention time, peak asymmetry (tailing factor), and resolution between any closely eluting peaks.
-
Repeat the analysis for each prepared mobile phase with a different pH, ensuring the column is properly equilibrated before each new set of injections.
6. Data Analysis:
-
Calculate the mean and standard deviation for the retention time and peak asymmetry for each analyte at each pH.
-
Summarize the results in a table for comparison.
Visualizations
Caption: Relationship between mobile phase pH, Gemfibrozil ionization state, and chromatographic retention.
Caption: Experimental workflow for evaluating the impact of mobile phase pH on Gemfibrozil chromatography.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Gemfibrozil-d6 Detection
Welcome to the technical support center for the analysis of Gemfibrozil (B1671426) and its deuterated internal standard, Gemfibrozil-d6. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing mass spectrometry parameters and troubleshooting common issues encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor ion m/z values for Gemfibrozil and Gemfibrozil-d6?
A1: For positive electrospray ionization (ESI+), the recommended precursor ions to monitor in Single Ion Monitoring (SIM) or for fragmentation in Multiple Reaction Monitoring (MRM) are:
These values correspond to the [M+H]⁺ adducts of the respective molecules.
Q2: What are the established MRM transitions and collision energies for Gemfibrozil?
A2: Published literature suggests the following MRM transitions and corresponding collision energies for the analysis of Gemfibrozil:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| 251.15 | 83.05 | -17.0 V |
| 251.15 | 128.95 | -12.0 V |
Source: Adapted from a study on the estimation of Gemfibrozil in bulk and pharmaceutical formulations.[2]
Q3: How do I determine the optimal MRM transitions for Gemfibrozil-d6?
-
Precursor Ion Selection: Start with the [M+H]⁺ ion, which is m/z 257.6.
-
Product Ion Prediction: The deuteration in Gemfibrozil-d6 is on the two methyl groups of the pentanoic acid chain. Therefore, fragments that do not contain these deuterated methyl groups will have the same m/z as the corresponding fragments of unlabeled Gemfibrozil. Fragments containing the deuterated portion will have a mass shift of +6 Da.
-
The fragment at m/z 128.95 from Gemfibrozil likely corresponds to the 2,5-dimethylphenoxy portion of the molecule and should remain the same for Gemfibrozil-d6.
-
The fragment at m/z 83.05 from Gemfibrozil likely arises from the pentanoic acid moiety. For Gemfibrozil-d6, this fragment would be expected to shift to approximately m/z 89.
-
-
Optimization of Collision Energy: Infuse a standard solution of Gemfibrozil-d6 into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Subsequently, for each potential MRM transition, perform a collision energy optimization experiment by ramping the collision energy and monitoring the signal intensity of the product ion. The optimal collision energy will be the value that produces the highest and most stable signal.[3]
A recommended starting point for Gemfibrozil-d6 MRM transitions would be:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) |
| 257.6 | 129.0 |
| 257.6 | 89.1 |
Note: These are proposed transitions and should be experimentally confirmed and optimized for your specific instrument.
Troubleshooting Guide
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Gemfibrozil and Gemfibrozil-d6.
Issue 1: Low or No Signal for Gemfibrozil-d6 (Internal Standard)
Possible Causes & Solutions
| Cause | Solution |
| Incorrect MS Parameters | Verify that the correct precursor and product ion m/z values are entered in the acquisition method. Ensure the collision energy is appropriate for the selected transition. |
| IS Preparation Error | Confirm the concentration and integrity of the Gemfibrozil-d6 stock and working solutions. Re-prepare if necessary. |
| Sample Preparation Failure | Ensure the internal standard was added to all samples, standards, and quality controls. Review the sample extraction procedure for any steps that could lead to loss of the analyte. |
| Instrument Contamination | A dirty ion source can lead to signal suppression. Clean the ion source according to the manufacturer's recommendations. |
| Chromatographic Issues | Poor peak shape or significant retention time shifts can affect signal intensity. Ensure the LC method is robust and the column is in good condition. |
Issue 2: High Variability in Gemfibrozil-d6 Signal Across a Run
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Sample Preparation | Inconsistent extraction recovery is a common cause of signal variability. Ensure precise and consistent execution of the sample preparation protocol for all samples. |
| Matrix Effects | Co-eluting compounds from the biological matrix (e.g., plasma) can cause ion suppression or enhancement.[4] A stable isotope-labeled internal standard like Gemfibrozil-d6 should compensate for this, but significant variability may indicate severe matrix effects. |
| Autosampler Issues | Inconsistent injection volumes will lead to variable signal intensity. Perform a system suitability test to check the precision of the autosampler. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
| Cause | Solution |
| Column Degradation | The analytical column may be nearing the end of its lifespan or may be contaminated. Flush the column or replace it if necessary. |
| Inappropriate Mobile Phase | The pH or organic composition of the mobile phase may not be optimal for Gemfibrozil. Ensure the mobile phase is correctly prepared and suitable for the column and analyte. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the mobile phase, it can lead to peak distortion. Ideally, the injection solvent should be the same as or weaker than the initial mobile phase. |
| Extra-Column Volume | Excessive tubing length or dead volume in the system can contribute to peak broadening. Use tubing with the smallest appropriate internal diameter and ensure all connections are properly made. |
Issue 4: In-source Fragmentation of Gemfibrozil Glucuronide
Observation: A peak corresponding to Gemfibrozil may be observed at an earlier retention time than the analytical standard in patient samples.
Cause: Gemfibrozil is metabolized to Gemfibrozil 1-O-β-glucuronide. This metabolite can undergo in-source fragmentation in the mass spectrometer's ESI source, reverting back to the parent Gemfibrozil molecule.
Solutions:
-
Chromatographic Separation: Optimize the liquid chromatography method to ensure baseline separation of Gemfibrozil from its glucuronide metabolite.
-
Source Parameter Optimization: Lowering the cone voltage or other source parameters may reduce the extent of in-source fragmentation.
Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
This protocol is a common and effective method for extracting Gemfibrozil from plasma samples.
-
Aliquoting: To 100 µL of plasma sample, standard, or quality control in a microcentrifuge tube, add the working solution of Gemfibrozil-d6 internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample (a 3:1 ratio of acetonitrile to plasma).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or well plate for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for Gemfibrozil analysis.
Caption: Troubleshooting logic for Gemfibrozil analysis.
References
Overcoming ion suppression for Gemfibrozil analysis with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming ion suppression in the analysis of Gemfibrozil, with a focus on the effective use of internal standards.
Troubleshooting Guide
Problem: Poor sensitivity or no detectable peak for Gemfibrozil.
Possible Cause: Significant ion suppression from the sample matrix is likely reducing the ionization efficiency of Gemfibrozil.[1][2]
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.[3][4] This involves infusing a constant flow of Gemfibrozil solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal indicates ion suppression.
-
Optimize Sample Preparation: A robust sample cleanup is crucial to remove interfering matrix components.[5]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, phospholipids, and other interferences.
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing all matrix components. A common method for Gemfibrozil is protein precipitation with acetonitrile (B52724).
-
-
Chromatographic Separation: Optimize your LC method to separate Gemfibrozil from the regions of ion suppression.
-
Adjust the mobile phase composition and gradient profile.
-
Experiment with different analytical columns (e.g., C18 columns).
-
-
Sample Dilution: If the Gemfibrozil concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Gemfibrozil-d6 is the most effective way to compensate for ion suppression. Since it has nearly identical physicochemical properties to Gemfibrozil, it will be affected by ion suppression to the same extent, allowing for accurate quantification based on the analyte-to-IS ratio.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: As mentioned above, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as Gemfibrozil, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: How do I know if my Gemfibrozil analysis is affected by ion suppression?
A2: You can assess ion suppression by performing a post-column infusion experiment or by comparing the response of Gemfibrozil in a neat solution versus a post-extraction spiked matrix sample. A significantly lower response in the matrix sample indicates the presence of ion suppression.
Q3: What are the common causes of ion suppression in bioanalysis?
A3: Ion suppression is often caused by endogenous matrix components like salts, phospholipids, and proteins that co-elute with the analyte. Exogenous substances introduced during sample preparation can also contribute.
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) like Gemfibrozil-d6 recommended?
A4: A SIL-IS is considered the gold standard for correcting ion suppression because it has almost identical chemical and physical properties to the analyte. This means it will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise results.
Q5: Can I use a structurally similar compound as an internal standard instead of a SIL-IS?
A5: While structurally similar internal standards can be used, they may not co-elute perfectly with the analyte and may experience different degrees of ion suppression, potentially leading to less accurate results compared to a SIL-IS. For Gemfibrozil analysis, Gemfibrozil-d6 is a commonly used and validated internal standard.
Experimental Protocols and Data
Experimental Protocol: Gemfibrozil Extraction from Human Plasma via Protein Precipitation
This protocol is a summary of a validated method for Gemfibrozil analysis.
-
Sample Preparation:
-
To 125 µL of human plasma, add a working solution of the internal standard (Gemfibrozil-d6).
-
Add acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Conditions for Gemfibrozil Analysis
The following table summarizes typical LC-MS/MS conditions for Gemfibrozil analysis.
| Parameter | Condition |
| LC Column | C18 column |
| Mobile Phase | 0.1% formic acid in 50:50 acetonitrile/water (v/v) |
| Flow Rate | 300 µL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Polarity |
| MS Detection | Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Gemfibrozil m/z | 251.51 |
| Gemfibrozil-d6 m/z | 257.56 |
Method Validation Data
The following table presents a summary of the performance of a validated LC/MS method for Gemfibrozil in human plasma using Gemfibrozil-d6 as an internal standard.
| Parameter | Performance |
| Linearity Range | 0.5 - 50 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL |
| Intra-assay Precision (%CV) | 1.6 - 10.7% |
| Inter-assay Precision (%CV) | 4.4 - 7.8% |
| Intra-assay Accuracy | 85.6 - 108.7% of nominal value |
| Inter-assay Accuracy | 89.4 - 104.0% of nominal value |
Visualizations
Caption: Troubleshooting workflow for overcoming ion suppression.
Caption: Principle of using a stable isotope-labeled internal standard.
References
Strategies to improve recovery of Gemfibrozil-d6-1 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Gemfibrozil-d6 during sample extraction.
Troubleshooting Guide: Low Recovery of Gemfibrozil-d6
Low or inconsistent recovery of the internal standard, Gemfibrozil-d6, can compromise the accuracy and precision of bioanalytical methods. This guide addresses common issues and provides systematic solutions.
| Observation | Potential Cause | Recommended Action |
| Consistently Low Recovery in All Samples | Suboptimal Extraction Chemistry: Incorrect pH, solvent choice, or phase ratio. | Optimize Extraction Parameters: - pH Adjustment: Gemfibrozil (B1671426) is an acidic drug. Acidifying the sample to a pH of around 3-5.5 can significantly improve its extraction into an organic solvent.[1][2][3] - Solvent Selection: Test different organic solvents for liquid-liquid extraction (LLE). For protein precipitation, ensure the solvent effectively disrupts protein binding.[4] - Phase Ratio: In LLE, optimize the ratio of aqueous sample to organic extraction solvent. |
| Incomplete Protein Precipitation: Insufficient disruption of plasma proteins binding to Gemfibrozil-d6. | Enhance Protein Precipitation: - Use a stronger protein precipitating agent (e.g., acetonitrile (B52724), methanol).[5] - Ensure thorough vortexing and adequate incubation time. - Consider the temperature of the precipitation step. | |
| Inefficient Solid-Phase Extraction (SPE): Incorrect sorbent, conditioning, washing, or elution steps. | Optimize SPE Protocol: - Sorbent Selection: Choose a sorbent with appropriate chemistry (e.g., reversed-phase C18) for Gemfibrozil. - Conditioning and Equilibration: Ensure the sorbent is properly conditioned and equilibrated before sample loading. - Wash Steps: Use a wash solvent that removes interferences without eluting Gemfibrozil-d6. - Elution Solvent: Employ a strong enough elution solvent to ensure complete recovery from the sorbent. | |
| Variable Recovery Across Samples | Matrix Effects: Ion suppression or enhancement due to co-eluting endogenous components from the biological matrix. | Mitigate Matrix Effects: - Improve Sample Cleanup: Switch from protein precipitation to a more selective method like LLE or SPE to better remove interfering components. - Chromatographic Separation: Optimize the HPLC/LC-MS method to separate Gemfibrozil-d6 from interfering matrix components. - Sample Dilution: Diluting the sample can reduce the concentration of interfering substances. |
| Inconsistent Sample Processing: Variations in vortexing time, temperature, or procedural steps between samples. | Standardize Workflow: - Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). - Use automated liquid handling systems for improved consistency. | |
| Sudden Drop in Recovery Mid-Batch | Instrumental Issues: Problems with the extraction manifold, liquid handler, or centrifuge. | Perform Instrument Checks: - Verify the performance of all equipment used in the extraction process. - Check for clogs in the SPE manifold or pipette tips. |
| Reagent Degradation: Degradation of extraction solvents or reagents during the run. | Prepare Fresh Reagents: - Prepare fresh solutions for each batch. - Store solvents and reagents under recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting Gemfibrozil-d6 from plasma?
A1: For optimal extraction of Gemfibrozil, which is an acidic compound, the pH of the sample should be adjusted to be acidic. A pH around 3.0 has been shown to yield the best recovery in dispersive liquid-liquid microextraction (DLLME) methods. For other liquid-liquid extractions, a pH of around 5.5 has also been used effectively. It is recommended to perform a pH optimization study for your specific matrix and extraction procedure.
Q2: Which extraction method generally provides the highest recovery for Gemfibrozil?
A2: Different extraction methods can yield high recoveries if optimized correctly. Dispersive liquid-liquid microextraction (DLLME) has been reported to achieve recoveries in the range of 91.2 - 93.2%. Protein precipitation with acetonitrile can also provide high recovery, ranging from 85.5% to 94.0%. Solid-phase extraction (SPE) is another effective method, though recovery can be more dependent on the optimization of each step. The choice of method often depends on the required sample cleanliness, throughput, and available equipment.
Q3: Can matrix effects be the cause of my low Gemfibrozil-d6 recovery?
A3: Yes, matrix effects, such as ion suppression or enhancement, can significantly impact the apparent recovery of Gemfibrozil-d6, especially in LC-MS/MS analysis. If you observe inconsistent recovery, it is crucial to evaluate matrix effects. This can be done by comparing the response of Gemfibrozil-d6 in a neat solution to its response in a post-extraction spiked blank matrix. Improving sample cleanup, for instance by moving from protein precipitation to SPE, can help mitigate matrix effects.
Q4: My Gemfibrozil-d6 recovery is low and variable. Where should I start troubleshooting?
A4: A logical starting point is to systematically evaluate each step of your extraction process. You can use the troubleshooting workflow diagram below to guide your investigation. Begin by checking for obvious errors in solution preparation and sample processing. Then, assess the efficiency of your current extraction chemistry (pH, solvent choice). If the issue persists, a more in-depth investigation into potential matrix effects is warranted.
Data on Gemfibrozil Extraction Recovery
The following table summarizes reported recovery rates for Gemfibrozil using various extraction techniques. Note that Gemfibrozil-d6 is expected to have very similar recovery to Gemfibrozil due to their chemical similarity.
| Extraction Method | Matrix | Recovery (%) | Key Experimental Conditions | Reference |
| Protein Precipitation | Human Plasma | 85.5 - 94.0 | Acetonitrile as the precipitating agent. | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Human Plasma, Urine | 91.2 - 93.2 | Extraction solvent: Carbon Tetrachloride; Disperser solvent: Methanol; pH: 3. | |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Water, Biological Fluids | 93.64 | Extraction solvent: Chloroform; Disperser solvent: Methanol; pH: 3. | |
| Solid-Phase Extraction (SPE) | Human Plasma | >82.3 | X-Terra C18 column. | |
| Liquid-Liquid Extraction (LLE) | Acidified Plasma | Not explicitly quantified, but sufficient for pharmacokinetic studies. | Extraction with cyclohexane. |
Experimental Protocol: Protein Precipitation for Gemfibrozil-d6 from Human Plasma
This protocol describes a general protein precipitation method for the extraction of Gemfibrozil-d6 from human plasma, adapted from validated methods for Gemfibrozil.
Materials:
-
Human plasma samples
-
Gemfibrozil-d6 internal standard working solution
-
Acetonitrile (HPLC grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >10,000 x g
-
Autosampler vials
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma (calibrators, QCs, and unknown samples) into pre-labeled 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add a specified volume (e.g., 20 µL) of the Gemfibrozil-d6 internal standard working solution to each tube (except for blank matrix samples).
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.
-
Vortexing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to clean, labeled autosampler vials.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Troubleshooting Workflow for Low Gemfibrozil-d6 Recovery
Caption: A step-by-step workflow for troubleshooting low recovery of Gemfibrozil-d6.
References
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. welchlab.com [welchlab.com]
- 5. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation Parameters for Gemfibrozil Assay: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies. This guide provides a detailed comparison of method validation parameters for the assay of Gemfibrozil, focusing on the use of a deuterated internal standard versus non-deuterated alternatives. Experimental data from published studies are presented to offer a clear, objective overview.
The selection of an appropriate internal standard (IS) is a critical step in the development of bioanalytical methods. An ideal IS mimics the analyte's behavior during sample preparation and analysis, compensating for variations in extraction efficiency, injection volume, and instrument response. Isotopically labeled internal standards, such as deuterated Gemfibrozil (Gemfibrozil-d6), are often considered the "gold standard" due to their close physicochemical similarity to the analyte. This guide compares a Liquid Chromatography-Mass Spectrometry (LC-MS) method using Gemfibrozil-d6 with a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing a non-deuterated IS, Naproxen.
Comparison of Method Validation Parameters
The following tables summarize the key validation parameters for two distinct analytical methods for Gemfibrozil quantification in human plasma.
Table 1: Method Validation Parameters for Gemfibrozil Assay using a Deuterated Internal Standard (LC-MS)
| Parameter | Result |
| Linearity Range | 0.5 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | 1.6 - 10.7% |
| Inter-day Precision (%RSD) | 4.4 - 7.8% |
| Intra-day Accuracy (%RE) | -14.4 to 8.7% |
| Inter-day Accuracy (%RE) | -10.6 to 4.0% |
| Recovery | Not explicitly reported, but matrix effect was assessed. |
Data sourced from Rower et al. (2010).
Table 2: Method Validation Parameters for Gemfibrozil Assay using a Non-Deuterated Internal Standard (HPLC-UV)
| Parameter | Result |
| Linearity Range | 0.202 - 50.070 µg/mL |
| Correlation Coefficient (r) | 0.9995 |
| Lower Limit of Quantification (LLOQ) | 0.202 µg/mL |
| Intra-day Precision (%RSD) | 2.1 - 8.9% |
| Inter-day Precision (%RSD) | 3.5 - 9.8% |
| Intra-day Accuracy (%RE) | -6.9 to 7.4% |
| Inter-day Accuracy (%RE) | -5.4 to 6.9% |
| Recovery | 82.3 - 85.5% |
Data sourced from Rao et al. (2012).[1]
Experimental Protocols
Key Experiment 1: Gemfibrozil Assay using LC-MS with a Deuterated Internal Standard
Sample Preparation:
-
To 125 µL of human plasma, add 20 µL of Gemfibrozil-d6 internal standard working solution.
-
Precipitate proteins by adding 250 µL of acetonitrile (B52724).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Chromatographic Conditions:
-
Instrument: LC-MS system
-
Column: C18 column
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode.
Key Experiment 2: Gemfibrozil Assay using HPLC-UV with a Non-Deuterated Internal Standard
Sample Preparation:
-
To 0.5 mL of human plasma, add 50 µL of Naproxen internal standard solution.
-
Perform solid-phase extraction (SPE) using an appropriate SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Instrument: HPLC with UV detector
-
Column: X-Terra C18 column (4.6 x 150 mm, 5 µm)[1]
-
Mobile Phase: 10 mM Potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (95:5 v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Injection Volume: 30 µL[2]
-
Detection Wavelength: 222 nm
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow and a comparison of the analytical approaches.
Caption: Workflow for Gemfibrozil bioanalysis.
References
The Gold Standard for Bioanalysis: Assessing Accuracy and Precision with Gemfibrozil-d6 Internal Standard
In the rigorous landscape of pharmaceutical research and drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For researchers working with the lipid-lowering agent Gemfibrozil (B1671426), the choice of an appropriate internal standard in bioanalytical methods is a critical decision that directly impacts data reliability. This guide provides an objective comparison of Gemfibrozil-d6, a deuterated stable isotope-labeled internal standard (SIL-IS), with other alternatives, supported by experimental data to underscore its superior performance in ensuring assay accuracy and precision.
The Critical Role of Internal Standards
Bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations in sample preparation, matrix effects, and instrument response. Internal standards are crucial for mitigating these variables. An ideal internal standard closely mimics the physicochemical properties of the analyte, co-eluting and experiencing similar ionization effects. This allows for the normalization of the analyte's response, leading to more accurate and reproducible results.
While structurally similar compounds like ibuprofen (B1674241) or naproxen (B1676952) have been utilized as internal standards for Gemfibrozil analysis, the use of a stable isotope-labeled version of the analyte itself, such as Gemfibrozil-d6, is widely considered the gold standard.[1] As Gemfibrozil-d6 is chemically identical to Gemfibrozil, differing only in the presence of six deuterium (B1214612) atoms, it exhibits nearly identical extraction recovery, chromatographic retention time, and ionization response.[2] This minimizes variability and provides the highest degree of accuracy.[2]
Comparative Performance: Gemfibrozil-d6 vs. Alternative Internal Standards
The superiority of Gemfibrozil-d6 as an internal standard is evident in the precision and accuracy of bioanalytical assays. The following table summarizes the performance of a validated LC/MS method for Gemfibrozil in human plasma using Gemfibrozil-d6 as the internal standard.
| Quality Control (QC) Level | Concentration (µg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (% of Nominal) | Inter-assay Precision (%CV) | Inter-assay Accuracy (% of Nominal) |
| LLOQ | 0.5 | 10.7 | 85.6 - 108.7 | 7.8 | 89.4 - 104.0 |
| Low QC | 1.5 | 1.6 | 85.6 - 108.7 | 4.4 | 89.4 - 104.0 |
| Medium QC | 10 | 2.5 | 85.6 - 108.7 | 5.5 | 89.4 - 104.0 |
| High QC | 40 | 2.2 | 85.6 - 108.7 | 4.9 | 89.4 - 104.0 |
Data sourced from a validated LC/MS method for the quantitative determination of Gemfibrozil in human plasma.[2][3]
The data clearly demonstrates that the use of Gemfibrozil-d6 allows for the achievement of excellent precision and accuracy, well within the stringent acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] For an assay to be considered valid, the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ), and the mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal values.[2]
While methods using alternative internal standards like naproxen have been developed, they often involve more complex solid-phase extraction techniques and may not achieve the same level of matrix effect compensation as a deuterated standard.[6]
Experimental Workflow and Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail a typical workflow for the quantification of Gemfibrozil in human plasma using Gemfibrozil-d6 as an internal standard.
Bioanalytical Method Workflow
Detailed Experimental Protocol
1. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare primary stock solutions of Gemfibrozil and Gemfibrozil-d6 in methanol (B129727) (1 mg/mL).
-
Working Standards: Prepare a series of Gemfibrozil working standard solutions by diluting the stock solution with methanol to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Gemfibrozil-d6 (e.g., 32 µg/mL) in methanol.
-
Quality Controls (QCs): Prepare QC samples at four concentration levels (LLOQ, low, medium, and high) by spiking blank human plasma with the appropriate Gemfibrozil working standard.[2]
2. Sample Preparation:
-
To 125 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Gemfibrozil-d6 internal standard working solution.
-
Add 120 µL of 500 mM ammonium (B1175870) acetate (B1210297) and vortex.
-
Precipitate proteins by adding 500 µL of acetonitrile (B52724) containing 0.1% formic acid and vortex thoroughly.
-
Centrifuge the samples at 9200 x g for 10 minutes.
-
Dilute the resulting supernatant two-fold with ultrapure water.[2]
3. LC-MS/MS Conditions:
-
Liquid Chromatography: Utilize a suitable C18 analytical column. The mobile phase can consist of a gradient of ammonium acetate in water and methanol. Optimize the flow rate to achieve a retention time of approximately 5 minutes for both Gemfibrozil and Gemfibrozil-d6.[2][7]
-
Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for Gemfibrozil (e.g., m/z 249.1 → 121.1) and Gemfibrozil-d6 (e.g., m/z 255.1 → 127.1).
4. Data Analysis:
-
Integrate the peak areas of Gemfibrozil and Gemfibrozil-d6.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Gemfibrozil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]
Logical Relationship of Assay Validation Parameters
Conclusion
The use of Gemfibrozil-d6 as an internal standard provides a robust and reliable approach for the quantitative analysis of Gemfibrozil in biological matrices. The experimental data conclusively demonstrates that this stable isotope-labeled standard ensures high levels of accuracy and precision, meeting the stringent requirements of regulatory guidelines.[2][8][9] By effectively compensating for variability during sample processing and analysis, Gemfibrozil-d6 empowers researchers, scientists, and drug development professionals to generate high-quality, dependable data essential for advancing pharmaceutical research. While alternative internal standards exist, the use of a deuterated analog that closely mimics the behavior of the analyte provides the highest level of confidence in the bioanalytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Optimization of chromatography to overcome matrix effect for reliable estimation of four small molecular drugs from biological fluids using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
Quantitative Analysis of Gemfibrozil: A Comparative Guide to Lower Limits of Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the lipid-regulating agent Gemfibrozil (B1671426), establishing a reliable and sensitive bioanalytical method is paramount. This guide provides a comparative overview of various analytical techniques, with a focus on the Lower Limit of Quantification (LLOQ) achievable, particularly when employing Gemfibrozil-d6 as an internal standard.
Performance Comparison of Analytical Methods
The choice of analytical methodology significantly impacts the sensitivity of Gemfibrozil quantification. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection have been utilized, modern Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) techniques offer superior sensitivity and specificity. The use of a deuterated internal standard like Gemfibrozil-d6 is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.[1][2][3][4]
A validated LC/MS method utilizing Gemfibrozil-d6 as an internal standard has demonstrated a robust LLOQ of 0.5 µg/mL in human plasma.[5] This level of sensitivity is essential for pharmacokinetic and drug-drug interaction studies where low concentrations of the analyte need to be accurately measured.[5] The following table summarizes the LLOQ of Gemfibrozil achieved by different analytical methods, providing a clear comparison for method selection.
| Analytical Method | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) | Reference |
| LC/MS | Gemfibrozil-d6 | Human Plasma | 0.5 µg/mL | [5] |
| UPLC-MS/MS | Not Specified | Human Plasma | 0.01 µg/mL | [6] |
| LC-MS/MS | Not Specified | Not Specified | 0.001 µg/mL to 0.1 µg/mL | [5] |
| HPLC-UV | Atorvastatin | Tablets | 0.51 µg/mL | [7] |
| RP-HPLC | Naproxen | Human Plasma | 0.202 µg/mL | [8] |
| HPLC-fluorescence | Not Specified | Not Specified | 0.01 µg/mL to 0.5 µg/mL | [5] |
| RP-HPLC | Not Specified | Tablets | 0.72 µg/ml | [9] |
Experimental Protocol: LC/MS for Gemfibrozil Quantification in Human Plasma
This section details the experimental methodology for the quantification of Gemfibrozil in human plasma using an LC/MS method with Gemfibrozil-d6 as the internal standard, achieving an LLOQ of 0.5 µg/mL.[5]
1. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of Gemfibrozil and a 32 µg/mL working internal standard stock solution of Gemfibrozil-d6 in 100% methanol.
-
Calibration Standards: Prepare working standard stocks of Gemfibrozil at concentrations of 5, 10, 25, 50, 100, 250, and 500 µg/mL in methanol.
-
Quality Controls (QCs): Prepare Gemfibrozil QCs at 0.5 µg/mL (LLOQ), 1.5 µg/mL (low QC), 10 µg/mL (medium QC), and 40 µg/mL (high QC) in blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 125 µL of plasma sample (calibration standard, QC, or study sample), add a specified volume of the Gemfibrozil-d6 internal standard solution.
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
3. LC/MS Analysis:
-
Liquid Chromatography (LC): The specific LC conditions (e.g., column, mobile phase, flow rate, and gradient) should be optimized to achieve good chromatographic separation of Gemfibrozil and Gemfibrozil-d6.
-
Mass Spectrometry (MS): The mass spectrometer should be operated in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM) to monitor the specific mass-to-charge ratios (m/z) for Gemfibrozil and Gemfibrozil-d6.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Gemfibrozil to Gemfibrozil-d6 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/concentration) to fit the calibration curve.
-
Determine the concentration of Gemfibrozil in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Gemfibrozil in human plasma.
Caption: Bioanalytical workflow for Gemfibrozil quantification.
This guide provides a foundational understanding of the analytical methodologies available for Gemfibrozil quantification, emphasizing the importance of selecting a method with an appropriate LLOQ for the intended application. The detailed experimental protocol and workflow diagram offer a practical starting point for researchers to develop and validate their own robust bioanalytical assays.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. TargetMol [targetmol.com]
- 4. Gemfibrozil-d6 - Biochemicals - CAT N°: 31915 [bertin-bioreagent.com]
- 5. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. wisdomlib.org [wisdomlib.org]
A Comprehensive Guide to the Cross-Validation of Gemfibrozil Bioanalytical Methods Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of gemfibrozil (B1671426) in human plasma, a critical step in ensuring data consistency and reliability across different research sites. The successful cross-validation of bioanalytical methods is paramount in multicenter clinical trials and collaborative research to ensure that data generated from different laboratories are comparable and can be pooled for pharmacokinetic and other analyses. This document outlines the key performance characteristics of various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a framework for inter-laboratory comparison and method transfer.
Comparative Analysis of Bioanalytical Method Performance
The following table summarizes the key validation parameters for different gemfibrozil bioanalytical methods developed and validated in various research settings. These parameters are essential for evaluating the performance and suitability of a method for transfer and cross-validation.
| Parameter | Method 1: LC-MS/MS | Method 2: UPLC-MS/MS | Method 3: RP-HPLC-UV |
| Linearity Range (µg/mL) | 0.5 - 50[1] | 0.01 - 100[2] | 0.202 - 50.070[3] |
| Correlation Coefficient (r²) | 0.9983 - 0.9998[1] | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5[1] | 0.01 | 0.202 |
| Intra-day Precision (%CV) | 1.6 - 10.7 | < 15 | < 10 |
| Inter-day Precision (%CV) | 4.4 - 7.8 | < 15 | < 10 |
| Intra-day Accuracy (%RE) | -14.4 to 8.7 | < 15 | < 15 |
| Inter-day Accuracy (%RE) | -10.6 to 4.0 | < 15 | < 15 |
| Extraction Recovery (%) | Not specified | > 85 | 82.3 - 85.5 |
| Internal Standard (IS) | Gemfibrozil-d6 | Not specified | Naproxen |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of bioanalytical assays. Below are summarized protocols for the key methods cited in this guide.
Method 1: LC-MS/MS Protocol
-
Sample Preparation: Gemfibrozil is extracted from human plasma using an acetonitrile (B52724) protein precipitation method. To 125 µL of plasma, an internal standard (gemfibrozil-d6) is added, followed by 500 µL of acetonitrile containing 0.1% formic acid to precipitate proteins. After vortexing and centrifugation at 9200 × g for 10 minutes, the supernatant is diluted with ultrapure water before injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Instrumentation: LC-MS/MS system.
-
Mobile Phase: A mixture of 0.01% formic acid and acetonitrile (40:60, v/v) is used.
-
Column: C18 analytical column.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 15 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for gemfibrozil.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Method 3: RP-HPLC-UV Protocol
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract gemfibrozil and the internal standard (Naproxen) from human plasma. Plasma samples, with the added internal standard, are loaded onto pre-conditioned HLB cartridges. The cartridges are washed, and the analytes are then eluted. The eluate is evaporated and reconstituted before injection.
-
Chromatographic Conditions:
-
Instrumentation: A high-performance liquid chromatography system with a UV detector.
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (95:5 v/v).
-
Column: X-Terra C18 column (4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 222 nm.
-
Run Time: Less than 12.5 minutes.
-
Visualizing the Cross-Validation Process
Graphical representations of workflows and key concepts can aid in understanding the complex processes involved in bioanalytical method cross-validation.
Caption: Workflow for inter-laboratory cross-validation of a bioanalytical method.
Caption: Key parameters for establishing bioanalytical method reliability.
References
- 1. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS method for gemfibrozil determination in plasma with application to a pharmacokinetic study in healthy Brazilian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Specificity and Selectivity of Gemfibrozil Assays: The Role of Gemfibrozil-d6
For researchers, scientists, and drug development professionals, the accurate quantification of gemfibrozil (B1671426) in biological matrices is paramount for pharmacokinetic, toxicokinetic, and drug-drug interaction studies. The choice of an appropriate internal standard is critical to ensure the specificity and selectivity of the analytical method. This guide provides an objective comparison of gemfibrozil assays utilizing the stable isotope-labeled internal standard, Gemfibrozil-d6, against alternative methods employing structurally analogous internal standards or different analytical techniques.
The use of a stable isotope-labeled (SIL) internal standard, such as Gemfibrozil-d6, is widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry.[1] This is due to its ability to co-elute chromatographically with the analyte and exhibit identical ionization efficiency, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[1] This guide presents experimental data from various validated methods to highlight the performance characteristics of assays using Gemfibrozil-d6 and compares them with methods that use alternative internal standards like naproxen (B1676952) and ibuprofen, or employ different analytical platforms such as HPLC-UV.
Performance Comparison of Gemfibrozil Assays
The following tables summarize the validation parameters of different analytical methods for the quantification of gemfibrozil, providing a clear comparison of their performance.
Table 1: Comparison of LC-MS/MS Methods for Gemfibrozil Quantification
| Parameter | Method 1: Gemfibrozil-d6 IS | Method 2: Naproxen IS (Structurally Analogous) |
| Internal Standard | Gemfibrozil-d6 | Naproxen |
| Linearity Range | 0.5 - 50 µg/mL[2] | 0.202 - 50.070 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[2] | 0.202 µg/mL |
| Intra-assay Precision (%CV) | 1.6 - 10.7% | Not explicitly stated, but method deemed precise. |
| Inter-assay Precision (%CV) | 4.4 - 7.8% | Not explicitly stated, but method deemed precise. |
| Intra-assay Accuracy (%RE) | within ± 14.4% | Not explicitly stated, but method deemed accurate. |
| Inter-assay Accuracy (%RE) | 89.4 - 104.0% of nominal | Not explicitly stated, but method deemed accurate. |
| Mean Recovery | Not explicitly stated, but process efficiency evaluated. | 82.3 - 85.5% |
Table 2: Comparison of HPLC Methods with Different Detectors and Internal Standards
| Parameter | Method 3: HPLC-Fluorescence (Ibuprofen IS) | Method 4: HPLC-UV (Naproxen IS) |
| Internal Standard | Ibuprofen | Naproxen |
| Detector | Fluorescence | UV |
| Linearity Range | 0.05 - 30 µg/mL (cubic equation for higher range) | 0.202 - 50.070 µg/mL |
| Detection Limit | 0.025 µg/mL | Not Stated |
| Intra-day Precision (%CV) | < 15% | Not explicitly stated, but method deemed precise. |
| Inter-day Precision (%CV) | < 15% | Not explicitly stated, but method deemed precise. |
| Mean Recovery | Gemfibrozil: 90.15 ± 6.9%; Ibuprofen: 93.10% | Gemfibrozil: 82.3 - 85.5%; Naproxen: 71.2% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the key methods discussed.
Method 1: LC-MS/MS with Gemfibrozil-d6 Internal Standard
-
Sample Preparation: To 125 µL of human plasma, 20 µL of Gemfibrozil-d6 working solution is added. Proteins are precipitated by adding 500 µL of acetonitrile (B52724) containing 0.1% formic acid. After vortexing and centrifugation, the supernatant is diluted with ultrapure water before injection into the LC-MS system.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Column: A suitable C18 analytical column.
-
Flow Rate: Typically around 300 µL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive or negative ion mode.
-
Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to detect the specific m/z transitions for gemfibrozil and Gemfibrozil-d6.
-
Method 4: HPLC-UV with Naproxen Internal Standard
-
Sample Preparation: To 250 µL of plasma, 50 µL of naproxen internal standard solution (5 µg/mL) is added. The sample is then subjected to solid-phase extraction (SPE).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (95:5 v/v).
-
Column: X-Terra C18 column (4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.2 mL/min.
-
-
Detection:
-
Detector: UV-VIS detector.
-
Wavelength: 222 nm.
-
Visualizing the Workflow and Rationale for Gemfibrozil-d6
To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for a typical LC-MS/MS assay of Gemfibrozil using Gemfibrozil-d6.
Caption: Rationale for superior specificity and selectivity with Gemfibrozil-d6 as an internal standard.
References
Performance Showdown: Gemfibrozil-d6 vs. a ¹³C-Labeled Internal Standard in Bioanalysis
A detailed comparison for researchers in drug metabolism and pharmacokinetics, offering insights into the selection of the most appropriate internal standard for quantitative LC-MS/MS assays of Gemfibrozil (B1671426).
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative data. For the lipid-lowering agent Gemfibrozil, laboratories commonly employ the deuterated analog, Gemfibrozil-d6. This guide provides a comprehensive performance evaluation of Gemfibrozil-d6 against a theoretical ¹³C-labeled Gemfibrozil internal standard, supported by experimental data from published literature and established principles of stable isotope dilution techniques.
Executive Summary
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they exhibit nearly identical physicochemical properties to the analyte of interest. This allows for effective correction of variability during sample preparation, chromatography, and ionization. While both deuterium (B1214612) (²H or d) and carbon-13 (¹³C) labeling are utilized, the choice between them can significantly impact assay performance.
This guide demonstrates that while Gemfibrozil-d6 is a widely used and effective internal standard for the bioanalysis of Gemfibrozil, a ¹³C-labeled standard is theoretically superior. The key advantages of a ¹³C-labeled standard lie in its greater isotopic stability and the reduced likelihood of chromatographic shifts, leading to more accurate compensation for matrix effects. However, the wider availability and lower cost of Gemfibrozil-d6 make it a practical and reliable choice for many applications.
Data Presentation: A Comparative Analysis
The following table summarizes the performance characteristics of Gemfibrozil-d6 based on a validated LC-MS/MS method.[1][2] A second table provides a projected performance comparison for a hypothetical ¹³C-labeled Gemfibrozil standard, based on established principles of stable isotope labeling.[3]
Table 1: Performance Characteristics of Gemfibrozil-d6 Internal Standard [1][2]
| Performance Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Intra-assay Precision (CV%) | 1.6% - 10.7% |
| Inter-assay Precision (CV%) | 4.4% - 7.8% |
| Intra-assay Accuracy (RE%) | Within ±14.4% |
| Inter-assay Accuracy (RE%) | Within ±10.6% |
Table 2: Projected Performance Comparison of Gemfibrozil-d6 vs. ¹³C-Labeled Standard
| Feature | Gemfibrozil-d6 | ¹³C-Labeled Gemfibrozil (Projected) | Rationale |
| Co-elution with Analyte | Generally co-elutes, but minor chromatographic shifts are possible due to the deuterium isotope effect. | Expected to have identical retention time to the analyte. | The larger mass difference in ¹³C labeling has a negligible effect on chromatographic behavior compared to deuterium labeling. |
| Isotopic Stability | High, but a theoretical risk of back-exchange (H-D exchange) exists depending on the position of the labels and analytical conditions. | Very high, with no risk of isotopic exchange. | The carbon-13 isotope is inherently more stable than deuterium. |
| Matrix Effect Compensation | Effective in most cases, but differential ion suppression or enhancement can occur if chromatographic separation from the analyte is not complete.[3] | Theoretically superior due to identical elution, leading to more accurate compensation for matrix effects. | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time. |
| Commercial Availability & Cost | Readily available from multiple commercial suppliers and generally less expensive. | Less common and typically more expensive to synthesize. | Deuterium labeling is a more established and less complex synthetic process. |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of Gemfibrozil in human plasma using Gemfibrozil-d6 as an internal standard, based on published methods.[1]
Sample Preparation: Protein Precipitation
-
To 125 µL of human plasma, add 250 µL of acetonitrile (B52724) containing the internal standard, Gemfibrozil-d6.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
HPLC System: Surveyor LC system or equivalent.[1]
-
Analytical Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm.[1]
-
Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v).[1]
-
Flow Rate: 300 µL/min.[1]
-
Column Temperature: 40°C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Monitored Transitions:
-
Gemfibrozil: Precursor ion (m/z) → Product ion (m/z)
-
Gemfibrozil-d6: Precursor ion (m/z) → Product ion (m/z)
-
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of Gemfibrozil, the following diagrams are provided.
Conclusion
For the quantitative analysis of Gemfibrozil in biological matrices, Gemfibrozil-d6 serves as a robust and reliable internal standard. It is commercially available and has been successfully implemented in validated LC-MS/MS methods.[1][2] However, when the highest level of accuracy is required, particularly in complex matrices where significant ion suppression is anticipated, a ¹³C-labeled internal standard is theoretically the superior choice. The enhanced isotopic stability and identical chromatographic behavior of a ¹³C-labeled standard would provide more precise and accurate correction for analytical variability.
Ultimately, the selection between Gemfibrozil-d6 and a ¹³C-labeled standard will depend on the specific requirements of the assay, including the desired level of accuracy, budget constraints, and the availability of the labeled compound. For most routine applications, a well-validated method using Gemfibrozil-d6 will provide data of sufficient quality for pharmacokinetic and other drug development studies.
References
Precision in Bioanalysis: A Comparative Guide to Gemfibrozil-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for generating robust pharmacokinetic and toxicokinetic data. The choice of a suitable internal standard is a critical factor in achieving high-quality results in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a detailed comparison of the inter-assay and intra-assay precision of Gemfibrozil-d6, a deuterated internal standard, and contrasts its performance with alternative internal standards used in the quantification of Gemfibrozil (B1671426).
Stable isotope-labeled (SIL) internal standards, such as Gemfibrozil-d6, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation, injection, and ionization, leading to superior accuracy and precision.[2]
Performance Comparison of Internal Standards for Gemfibrozil Analysis
The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV%). Intra-assay precision (within-run precision) assesses the precision during a single analytical run, while inter-assay precision (between-run precision) evaluates the precision across different analytical runs on different days.[3][4]
The following tables summarize the intra- and inter-assay precision for the analysis of Gemfibrozil using Gemfibrozil-d6 as an internal standard, as well as data for methods employing alternative, structurally analogous internal standards.
Table 1: Intra-Assay and Inter-Assay Precision using Gemfibrozil-d6 Internal Standard [5]
| Quality Control Sample | Nominal Concentration (µg/mL) | Intra-Assay Precision (CV%) | Intra-Assay Accuracy (%RE) | Inter-Assay Precision (CV%) | Inter-Assay Accuracy (%RE) |
| LLOQ | 0.5 | 10.7 | -14.4 | 7.8 | -10.6 |
| Low QC | 1.5 | 1.6 | 8.7 | 4.4 | 4.0 |
| Medium QC | 10 | 2.5 | 1.5 | 4.8 | 0.1 |
| High QC | 40 | 2.2 | -0.1 | 5.3 | -0.5 |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, RE: Relative Error
Table 2: Performance of Alternative Internal Standards for Gemfibrozil Analysis
| Internal Standard | Analytical Method | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference |
| Naproxen | HPLC-UV | Not explicitly stated, but method was proven precise | Not explicitly stated, but method was proven precise | [6] |
| Ibuprofen | HPLC-Fluorescence | ≤ 8.9 | ≤ 8.9 | [7] |
As demonstrated in the tables, the use of Gemfibrozil-d6 as an internal standard in an LC/MS method provides excellent precision, with CVs well within the acceptable limits of ≤15% for QC samples and ≤20% for the LLOQ, as recommended by regulatory agencies like the FDA and EMA.[3][5] While methods using alternative internal standards like Naproxen and Ibuprofen also report acceptable precision, deuterated standards are generally preferred for their ability to more effectively minimize analytical variability.[1]
Experimental Protocols
Bioanalytical Method for Gemfibrozil using Gemfibrozil-d6 Internal Standard[5][8]
This section details the experimental protocol for a validated LC/MS method for the determination of Gemfibrozil in human plasma using Gemfibrozil-d6 as an internal standard.
1. Sample Preparation:
-
A protein precipitation method is employed for the extraction of Gemfibrozil from human plasma.
-
To 125 µL of human plasma, an appropriate amount of Gemfibrozil-d6 internal standard is added.
-
Acetonitrile is then added to precipitate the plasma proteins.
-
The sample is vortexed and centrifuged to separate the supernatant containing the analyte and internal standard from the precipitated proteins.
-
The resulting supernatant is collected for LC-MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Conditions:
-
Chromatographic Separation: The chromatographic conditions are optimized to achieve separation of Gemfibrozil and Gemfibrozil-d6.
-
Mass Spectrometric Detection: The analysis is performed using a mass spectrometer, with the specific parameters optimized for the detection and quantification of both Gemfibrozil and its deuterated internal standard.
3. Calibration and Quality Control:
-
Calibration Curve: A calibration curve is prepared by spiking blank plasma with known concentrations of Gemfibrozil. The concentration range for the calibration curve in the cited study was 0.5 to 50 µg/mL.[5]
-
Quality Control Samples: QC samples are prepared at four concentration levels: LLOQ, low, medium, and high. These samples are analyzed in replicate to determine the intra- and inter-assay precision and accuracy of the method.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the inter-assay and intra-assay precision of an analytical method using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Why a Deuterated Internal Standard is Essential for Robust Gemfibrozil Bioanalysis
In the landscape of pharmacokinetic and bioequivalence studies, the accurate quantification of drugs in biological matrices is paramount. For the lipid-regulating agent Gemfibrozil (B1671426), achieving high precision and accuracy in bioanalysis is critical for reliable clinical outcomes. The choice of an internal standard (IS) is a pivotal decision in the development of robust bioanalytical methods. This guide provides a comprehensive comparison, supported by experimental data, justifying the use of a deuterated internal standard, specifically Gemfibrozil-d6, over other alternatives for Gemfibrozil bioanalysis.
The ideal internal standard should closely mimic the analyte's chemical and physical properties, including its behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is because their co-elution with the analyte of interest allows for effective compensation for matrix effects, variations in extraction recovery, and instrument response fluctuations.[1]
Superior Performance of Gemfibrozil-d6
The use of a commercially available deuterated Gemfibrozil, Gemfibrozil-d6, provides a chemically equivalent internal standard, differing only in the isotopic substitution.[2] This near-identical chemical nature ensures that it experiences the same matrix effects and extraction behavior as the parent drug, Gemfibrozil.[2] This is a significant advantage over using structurally analogous but chemically different internal standards, such as Naproxen or Ibuprofen, which may not fully compensate for variations affecting the analyte.[3]
Experimental data from a validated LC/MS method for Gemfibrozil in human plasma demonstrates the excellent performance of Gemfibrozil-d6 as an internal standard. The method exhibited high precision and accuracy, meeting the stringent requirements of the FDA Guidance for Bioanalytical Method Validation.
Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards for Gemfibrozil Analysis
| Parameter | Gemfibrozil-d6 (LC/MS) | Naproxen (HPLC-UV) | Ibuprofen (HPLC) |
| Linearity Range | 0.5 - 50.0 µg/mL | 0.202 - 50.070 µg/mL | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99 | 0.9995 | Not explicitly stated |
| Lower Limit of Quantitation (LLOQ) | 0.5 µg/mL | 0.202 µg/mL | Not explicitly stated |
| Intra-assay Precision (%CV) | 1.6% - 10.7% | Not explicitly stated | ≤ 8.9% |
| Inter-assay Precision (%CV) | 4.4% - 7.8% | Not explicitly stated | Not explicitly stated |
| Intra-assay Accuracy (%RE) | Within ± 14.4% | Within ± 15% (except LLOQ at ± 20%) | ≤ 13% |
| Inter-assay Accuracy (%RE) | Within ± 10.6% | Not explicitly stated | Not explicitly stated |
| Mean Recovery of Analyte | 85.5% - 94.0% | 82.3% - 85.5% | ≥ 89% (mean 95%) |
| Mean Recovery of Internal Standard | 86.7% - 97.1% | 71.2% | Not explicitly stated |
As shown in Table 1, the method utilizing Gemfibrozil-d6 demonstrates excellent precision and accuracy, with recovery values for the internal standard closely mirroring those of the analyte. This indicates that Gemfibrozil-d6 effectively tracks and compensates for any variability during the analytical process. While methods using other internal standards like Naproxen also show acceptable performance, the use of a deuterated standard provides a higher level of confidence in the data by minimizing the risk of differential matrix effects or extraction efficiencies between the analyte and the IS.
Experimental Protocols
Bioanalysis of Gemfibrozil using Gemfibrozil-d6 Internal Standard (LC/MS)
This protocol is a summary of the method described by Joseph et al.
1. Sample Preparation:
-
To 125 µL of human plasma, add 20 µL of the working internal standard solution (Gemfibrozil-d6, 32 µg/mL in methanol).
-
Precipitate proteins by adding a sufficient volume of acetonitrile (B52724).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC/MS analysis.
2. Liquid Chromatography:
-
Column: Sunfire C18, 2.1 mm × 50 mm, 5 µm.
-
Mobile Phase: 0.1% formic acid in 50:50 acetonitrile/water (v/v).
-
Flow Rate: 300 µL/min.
-
Column Temperature: 40°C.
-
Injection Volume: Not specified.
3. Mass Spectrometry:
-
Instrument: Single quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive polarity.
-
Monitored Ions: m/z 251.51 for Gemfibrozil and m/z 257.56 for Gemfibrozil-d6.
Bioanalysis of Gemfibrozil using Naproxen Internal Standard (HPLC-UV)
This protocol is a summary of the method described by S. Ashraful Islam et al.
1. Sample Preparation (Solid-Phase Extraction):
-
To 250 µL of spiked plasma, add 50 µL of the internal standard solution (Naproxen, 5 µg/mL).
-
Load the mixture onto a pre-conditioned HLB solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol (B129727) in water.
-
Elute the analyte and internal standard with 1 mL of elution solution.
-
Vortex the eluate and transfer to an auto-sampler vial for HPLC analysis.
2. High-Performance Liquid Chromatography:
-
Column: X-Terra C18, 4.6 mm × 150 mm, 5 µm.
-
Mobile Phase: 10mM Potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (95:5 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 222 nm.
-
Injection Volume: 30 µL.
Logical Workflow for Bioanalysis using a Deuterated Internal Standard
The following diagram illustrates the logical workflow of a bioanalytical method employing a deuterated internal standard, from sample collection to final data analysis.
References
- 1. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a LC/MS method for the determination of gemfibrozil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Gemfibrozil-d6-1
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Gemfibrozil-d6-1, a deuterated analog of Gemfibrozil, based on established safety data sheets. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous waste and can cause skin, eye, and respiratory irritation.[1][2] Ingestion may be harmful.[1][2][3]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | Protects against dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Prevents skin contact and irritation. |
| Body Protection | Lab coat or other protective clothing | Minimizes exposure of skin to the chemical. |
| Respiratory | Approved dust respirator | Necessary in case of insufficient ventilation or when dust is generated. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is imperative to dispose of the contents and container at an approved waste disposal plant.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable container for "this compound waste."
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Collection of Waste:
-
For small spills, use appropriate tools to carefully place the solid material into the designated waste container.
-
Avoid creating dust. If dust is generated, ensure adequate ventilation and use respiratory protection.
-
For larger quantities, use a shovel to transfer the material into the waste container.
-
-
Decontamination of Surfaces:
-
After collecting the solid waste, decontaminate the surface by spreading water on the affected area.
-
Absorb the cleaning water with an inert material (e.g., sand, vermiculite) and place it in the same waste container.
-
-
Container Sealing and Storage:
-
Securely seal the waste container.
-
Store the sealed container in a cool, well-ventilated area, away from heat and sources of ignition, pending disposal.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste management company.
-
Do not dispose of this compound down the drain or in the general trash.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Gemfibrozil-d6-1
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Gemfibrozil-d6, including detailed operational and disposal plans. Adherence to these procedural steps is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Gemfibrozil-d6 should be handled with care, treating it as a potentially hazardous substance. The unlabelled parent compound, Gemfibrozil, is suspected of causing cancer and reproductive harm. Therefore, appropriate personal protective equipment must be worn at all times to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification and Use |
| Hand Protection | Nitrile or Neoprene Gloves | Offers good resistance to a broad range of chemicals. Double gloving is recommended for enhanced protection. Gloves should be inspected for any signs of degradation before use and replaced immediately if contaminated.[1] |
| Eye Protection | Chemical Safety Goggles | Should be worn to protect against dust particles and potential splashes.[2] |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Particulate Respirator or PAPR | For handling powdered compounds, a NIOSH-approved particulate respirator is essential to prevent inhalation.[1] For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is the industry standard for non-sterile pharmaceutical production.[3] |
Operational Protocol: Step-by-Step Handling of Gemfibrozil-d6
A systematic approach to handling Gemfibrozil-d6, from receipt to disposal, is crucial for safety and operational efficiency. The following workflow outlines the key stages and necessary precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
